5-methanesulfinylpentanenitrile chemical structure and properties
An In-Depth Technical Guide to 5-Methanesulfinylpentanenitrile (Sulforaphane Nitrile) Introduction 5-Methanesulfinylpentanenitrile, more commonly known in the scientific community as sulforaphane nitrile, is a naturally...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 5-Methanesulfinylpentanenitrile (Sulforaphane Nitrile)
Introduction
5-Methanesulfinylpentanenitrile, more commonly known in the scientific community as sulforaphane nitrile, is a naturally occurring organosulfur compound found in cruciferous vegetables such as broccoli and cabbage.[1] It is a nitrile analog of the well-studied isothiocyanate, sulforaphane, and is formed from the hydrolysis of its precursor, glucoraphanin.[2][3] While structurally similar to sulforaphane, a potent inducer of phase II detoxification enzymes, sulforaphane nitrile exhibits distinct biological activities that are of significant interest to researchers in the fields of medicinal chemistry, pharmacology, and drug development. This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, spectroscopic analysis, biological activity, and safety considerations of 5-methanesulfinylpentanenitrile, designed to be a valuable resource for scientists and professionals in these areas.
Chemical Structure and Properties
The chemical structure of 5-methanesulfinylpentanenitrile features a five-carbon nitrile chain with a methylsulfinyl group at the 5-position. This structure is chiral at the sulfur atom.
Caption: Chemical structure of 5-methanesulfinylpentanenitrile.
The synthesis of 5-methanesulfinylpentanenitrile is typically achieved through a two-step process starting from a commercially available precursor. The first step involves the synthesis of the thioether precursor, 5-(methylsulfanyl)pentanenitrile, followed by its selective oxidation to the desired sulfoxide.
5-methanesulfinylpentanenitrile CAS number and molecular formula
As a Senior Application Scientist overseeing phytochemical extraction and drug development workflows, I frequently observe critical discrepancies in the reported yields of plant-derived bioactives. In the context of Bras...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing phytochemical extraction and drug development workflows, I frequently observe critical discrepancies in the reported yields of plant-derived bioactives. In the context of Brassica-derived chemopreventives, these variations almost universally stem from a failure to monitor the biologically inert counterpart of the target molecule.
This technical guide provides an in-depth analysis of 5-methanesulfinylpentanenitrile (commonly known as sulforaphane nitrile)—the inactive structural analog of the potent chemopreventive agent sulforaphane. For researchers and drug developers, understanding, quantifying, and mitigating the formation of this specific nitrile is a mandatory step in optimizing the efficacy of glucosinolate-based therapeutics.
Chemical Identity & Core Identifiers
5-methanesulfinylpentanenitrile is an aliphatic nitrile bearing a terminal sulfoxide group. It is naturally generated in cruciferous vegetables (such as Brassica oleracea) as a terminal breakdown product of the glucosinolate glucoraphanin .
Data sourced from the NIH PubChem Database [[1]]([Link]).
Mechanistic Causality: The Glucoraphanin Hydrolysis Divergence
To control the yield of bioactive sulforaphane, one must understand the enzymatic bifurcation that creates 5-methanesulfinylpentanenitrile.
When plant tissue is subjected to mechanical stress (e.g., chewing, homogenization), the spatial compartmentalization between the precursor glucoraphanin and the enzyme myrosinase (a thioglucosidase) is broken. Myrosinase cleaves the glucose moiety, yielding an unstable aglycone intermediate (thiohydroximate-O-sulfate) .
The fate of this aglycone is dictated by the microenvironment:
The Default Pathway (Bioactive): At a neutral pH and in the absence of co-factors, the aglycone undergoes a spontaneous Lossen-like rearrangement to form the active isothiocyanate, sulforaphane .
The Diverted Pathway (Inactive Sink): If Epithiospecifier Protein (ESP) is present alongside Fe²⁺ ions or an acidic pH, the aglycone is enzymatically diverted. The sulfate group is eliminated without the structural rearrangement, yielding the inactive 5-methanesulfinylpentanenitrile .
Figure 1: Enzymatic bifurcation of glucoraphanin hydrolysis governed by Epithiospecifier Protein.
Pharmacological Relevance: The "Inactive Sink"
For drug development professionals, 5-methanesulfinylpentanenitrile represents a critical biomarker of process failure. The therapeutic value of broccoli-derived extracts relies entirely on the induction of Phase II detoxification enzymes (e.g., Quinone Reductase, Glutathione S-Transferase) via the Nrf2 signaling pathway.
Because 5-methanesulfinylpentanenitrile lacks the electrophilic isothiocyanate (-N=C=S) functional group, it cannot react with the cysteine residues on KEAP1, rendering it virtually inert . Furthermore, recent studies indicate that specific gut microbiomes can also convert unhydrolyzed glucoraphanin directly into nitriles, creating massive inter-individual variability in therapeutic efficacy [[2]]([Link]).
Table 2: Comparative Bioactivity (Phase II Enzyme Induction in Hepa 1c1c7 Cells)
Compound
Max Quinone Reductase Induction
Concentration Required
Pharmacological Status
Sulforaphane
3.0-fold over control
2.5 µM
Potent Chemopreventive
| 5-Methanesulfinylpentanenitrile | 3.5-fold over control | 2,000 µM | Biologically Inert Sink |
Data demonstrates that the nitrile requires nearly an 800-fold higher concentration to achieve similar enzyme induction .
Self-Validating Experimental Protocols
To accurately assess the true chemopreventive potential of a raw material, you must quantify both the active isothiocyanate and the inactive nitrile. The following protocols are designed with built-in causality and self-validation mechanisms to prevent artifactual data.
Protocol A: Selective Thermal Denaturation for Yield Optimization
Objective: Maximize sulforaphane yield by eliminating ESP-directed nitrile formation prior to extraction.
Thermal Treatment: Submerge intact broccoli biomass in a water bath precisely calibrated to 60°C for 10 minutes.
Causality: ESP is highly heat-labile and denatures at ~60°C. Myrosinase is structurally more robust and retains activity up to ~70°C. This differential thermal stability selectively knocks out the nitrile pathway .
Hydrolysis Incubation: Macerate the tissue and incubate at 37°C for 2 hours to allow uninhibited myrosinase to convert the glucoraphanin pool entirely into sulforaphane.
Protocol B: LC-MS/MS Quantification of Endogenous Nitriles
Objective: Accurately quantify pre-existing 5-methanesulfinylpentanenitrile without inducing further enzymatic breakdown during sample prep.
Step 1: Enzyme Quenching & Matrix Extraction
Flash-freeze the tissue in liquid nitrogen immediately upon harvesting, followed by lyophilization.
Extract 100 mg of the lyophilized powder using 70% aqueous methanol pre-heated to 70°C for 20 minutes.
Causality: The combination of complete water removal (lyophilization) and hot methanol instantly denatures all residual myrosinase and ESP, locking the metabolite profile and preventing the artifactual generation of nitriles during the extraction process.
Step 2: Clarification
Centrifuge the homogenate at 12,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial.
Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile.
Detection: Electrospray Ionization in positive mode (ESI+). Monitor the precursor m/z 146.06 [M+H]⁺.
Causality: The sulfoxide moiety on 5-methanesulfinylpentanenitrile acts as a strong proton acceptor, yielding a highly stable [M+H]⁺ precursor ion, making ESI+ the most sensitive detection mode [[1]]([Link]).
Self-Validation Check (Critical): To prove your extraction method is not creating artifacts, spike a known concentration of intact glucoraphanin standard into the hot methanol extraction solvent prior to adding the plant matrix. If the LC-MS/MS detects an unexpected spike in 5-methanesulfinylpentanenitrile relative to an unspiked control, your thermal quenching step has failed, indicating residual ESP/myrosinase activity.
References
National Center for Biotechnology Information. "5-(Methylsulfinyl)pentanenitrile | C6H11NOS | CID 543743". PubChem Database.
Williams DJ, Critchley C, Pun S, Nottingham S, O'Hare TJ. "Epithiospecifier protein activity in broccoli: the link between terminal alkenyl glucosinolates and sulphoraphane nitrile." Phytochemistry. 2008;69(15):2765-2773.
Matusheski NV, Jeffery EH. "Comparison of the Bioactivity of Two Glucoraphanin Hydrolysis Products Found in Broccoli, Sulforaphane and Sulforaphane Nitrile." Journal of Agricultural and Food Chemistry. 2001;49(12):5743-5749.
Bouranis JA, et al. "Composition of the Gut Microbiome Influences Production of Sulforaphane-Nitrile and Iberin-Nitrile from Glucosinolates in Broccoli Sprouts." Nutrients. 2021;13(9):3013.
Hanschen FS, et al. "High-Pressure Processing of Broccoli Sprouts: Influence on Bioactivation of Glucosinolates to Isothiocyanates." Journal of Agricultural and Food Chemistry. 2017;65(22):4500-4508.
A Comprehensive Analysis of Properties, Biosynthesis, and Analytical Methodologies Executive Introduction As a Senior Application Scientist specializing in phytochemical extraction and drug development, I approach the st...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Analysis of Properties, Biosynthesis, and Analytical Methodologies
Executive Introduction
As a Senior Application Scientist specializing in phytochemical extraction and drug development, I approach the study of Brassica-derived secondary metabolites not merely as a cataloging of compounds, but as an exercise in understanding dynamic, enzyme-driven defense systems. 5-Methylsulfinylpentyl nitrile (5-MSPN) , commonly known as sulforaphane nitrile or 5-(methylsulfinyl)pentanenitrile, is a primary hydrolysis product of the glucosinolate glucoraphanin[1].
While the pharmaceutical industry heavily focuses on its isothiocyanate counterpart (sulforaphane) for its potent Nrf2/ARE-inducing chemopreventive properties, 5-MSPN represents a critical divergence in the plant's biosynthetic pathway. Understanding 5-MSPN is essential for researchers standardizing Brassica extracts, as its presence directly inversely correlates with sulforaphane yield. Furthermore, 5-MSPN possesses distinct biological properties, most notably its targeted antimicrobial efficacy, making it a compound of high interest for gastrointestinal pharmacological applications.
Physical and Chemical Properties
To design effective extraction and chromatographic methods, one must first understand the physicochemical nature of the target analyte. 5-MSPN is a moderately polar, low-molecular-weight aliphatic nitrile featuring a terminal methylsulfinyl group.
The formation of 5-MSPN is a masterclass in enzymatic regulation. When plant tissue is disrupted, the compartmentalized enzyme myrosinase (a
β
-thioglucosidase) comes into contact with glucoraphanin. Myrosinase cleaves the thioglucose bond, yielding an unstable thiohydroximate-O-sulfonate aglycone intermediate.
The bifurcation of the pathway at this exact node is dictated by the Epithiospecifier Protein (ESP) [2].
Without ESP (Isothiocyanate Formation): The unstable aglycone undergoes a spontaneous Lossen-like rearrangement. The sulfate group acts as a leaving group, and the nitrogen atom migrates to the adjacent carbon, forming the highly reactive isothiocyanate (sulforaphane).
With ESP (Nitrile Formation): ESP acts as a non-catalytic, iron-dependent cofactor. It binds to the myrosinase-aglycone complex and alters the degradation trajectory. Instead of a Lossen rearrangement, ESP promotes the abstraction of the sulfur atom (desulfuration), resulting in the formation of 5-MSPN and free sulfate[2].
Understanding this causality is critical: ESP is significantly more heat-labile than myrosinase [3]. If a researcher wishes to isolate 5-MSPN, the autolysis must occur at ambient temperatures (e.g., 30°C) to preserve ESP activity. Conversely, heating the biomass to 60°C denatures ESP while leaving myrosinase intact, effectively shutting down 5-MSPN production and maximizing sulforaphane yield[3].
Figure 1: Glucoraphanin hydrolysis pathway directing towards nitrile or isothiocyanate formation.
Biological Activity and Pharmacological Relevance
While nitriles are generally considered less potent inducers of Phase II detoxification enzymes compared to isothiocyanates, 5-MSPN possesses unique and highly targeted biological properties.
Most notably, 5-MSPN exhibits significant antimicrobial activity against Helicobacter pylori , a Gram-negative bacterium strongly implicated in the pathogenesis of gastric ulcers and gastric carcinoma. In rigorous in vitro assays, chloroform extracts of broccoli sprouts—where 5-MSPN was identified via GC-MS as the most abundant volatile compound (reaching concentrations of 475.7 mg/kg of fresh sprouts)—demonstrated powerful bactericidal activity, yielding inhibition zones comparable to standard antibiotic therapies[4]. This makes 5-MSPN a highly relevant target for functional food development and adjunctive gastrointestinal therapies.
Experimental Protocols: Extraction and GC-MS Analysis
To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for the targeted extraction and quantification of 5-MSPN from broccoli sprouts. Every step is designed with explicit causality to favor nitrile formation and recovery.
Step-by-Step Methodology
Sample Preparation & Autolysis : Suspend 0.5 g of lyophilized broccoli sprout powder in 10 mL of deionized water. Incubate the suspension at 30°C for 60 minutes.
Causality: This specific temperature ensures complete glucoraphanin hydrolysis by myrosinase while strictly preserving the heat-labile ESP required to direct the reaction toward 5-MSPN[5].
Phase Separation : Centrifuge the homogenate at 5000 × g for 5 minutes at 4°C. Collect the aqueous supernatant. Repeat the extraction on the pellet once more and pool the supernatants.
Liquid-Liquid Extraction (LLE) : Add 10 mL of dichloromethane (DCM) or chloroform to the pooled aqueous supernatant in a glass separatory funnel. Vortex vigorously for 1 minute.
Causality: 5-MSPN partitions selectively into the halogenated organic layer, leaving highly polar matrix components (e.g., sugars, proteins) in the aqueous phase[4].
Desiccation : Isolate the lower organic layer and pass it through a bed of anhydrous sodium sulfate (
Na2SO4
).
Causality: Removing residual water is critical to prevent degradation of the GC column and to eliminate baseline noise during mass spectrometry.
Concentration : Evaporate the organic solvent using a rotary evaporator at a low temperature (<30°C) to prevent the volatilization of the target analyte. Re-dissolve the resulting residue in 0.5 mL of HPLC-grade acetonitrile[5].
GC-MS Analysis Parameters :
Column : DB-5 (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm, 0.25 μm film thickness.
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
Temperature Program : Initial oven temperature of 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min).
Detection : Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion (
m/z
145) and characteristic fragmentation patterns to confirm 5-MSPN identity[4].
Figure 2: Step-by-step workflow for the targeted extraction and GC-MS analysis of 5-MSPN.
Conclusion
5-Methylsulfinylpentyl nitrile is far more than a mere byproduct of glucosinolate hydrolysis; it is a testament to the intricate, environmentally responsive enzymatic machinery of the Brassicaceae family. By mastering the thermal and enzymatic variables that govern the myrosinase-ESP axis, researchers can precisely control the yield of 5-MSPN. Whether the goal is to eliminate it in favor of chemopreventive isothiocyanates or to isolate it for its potent anti-Helicobacter properties, the methodologies outlined in this guide provide a robust, scientifically validated framework for advanced phytochemical research.
References
[1] 5-(Methylsulfinyl)pentanenitrile | C6H11NOS | CID 543743 - PubChem. National Institutes of Health (NIH). 1
[2] The Arabidopsis Epithiospecifier Protein Promotes the Hydrolysis of Glucosinolates to Nitriles and Influences Trichoplusia ni Herbivory. National Institutes of Health (NIH) / PMC. 2
[4] Analysis and Anti-Helicobacter Activity of Sulforaphane and Related Compounds Present in Broccoli (Brassica oleracea L.) Sprouts. Journal of Agricultural and Food Chemistry - ACS Publications. 4
[5] Sulforaphane-enriched extracts from glucoraphanin-rich broccoli exert antimicrobial activity against gut pathogens in vitro. European Journal of Nutrition. 5
[3] High-Pressure Processing of Broccoli Sprouts: Influence on Bioactivation of Glucosinolates to Isothiocyanates. National Institutes of Health (NIH) / PMC. 3
The Chemical and Pharmacological Landscape of C6H11NOS: A Technical Guide to 5-(Methylsulfinyl)pentanenitrile Executive Summary In the fields of pharmacognosy and drug development, the molecular formula C6H11NOS represen...
Author: BenchChem Technical Support Team. Date: March 2026
The Chemical and Pharmacological Landscape of C6H11NOS: A Technical Guide to 5-(Methylsulfinyl)pentanenitrile
Executive Summary
In the fields of pharmacognosy and drug development, the molecular formula C6H11NOS represents several isomeric structures. While it can denote minor synthetic intermediates like 2-ethylthiomorpholin-3-one or 5-methylsulfanylpentanenitrile oxide 1[1], the most biologically and pharmacologically critical compound sharing this formula is 5-(methylsulfinyl)pentanenitrile (commonly referred to as sulforaphane nitrile) 2[2].
As a Senior Application Scientist navigating the extraction and formulation of cruciferous-derived therapeutics, understanding the structural and mechanistic divergence between the active isothiocyanate (sulforaphane, C6H11NOS2) and its inactive nitrile analog (C6H11NOS) is paramount. This whitepaper provides an in-depth analysis of the IUPAC nomenclature, biosynthetic pathways, analytical quantification protocols, and pharmacological implications of 5-(methylsulfinyl)pentanenitrile.
Structural Deconstruction & IUPAC Nomenclature
To manipulate a compound in a drug development pipeline, one must first deconstruct its chemical identity. The IUPAC name 5-(methylsulfinyl)pentanenitrile precisely maps the molecule's functional topology:
pentanenitrile: The core backbone consists of a five-carbon aliphatic chain terminating in a nitrile group (-C≡N). The nitrile carbon is designated as C1.
5-(methylsulfinyl): At the C5 position, a methylsulfinyl group (-S(=O)CH3) is attached. This sulfoxide moiety is highly polar and identical to the one found in the active drug sulforaphane.
Crucially, unlike sulforaphane which possesses an electrophilic isothiocyanate (-N=C=S) group, this C6H11NOS isomer terminates in a stable nitrile. This single functional group substitution fundamentally alters its pharmacological viability.
Table 1: Quantitative Physicochemical Properties of 5-(methylsulfinyl)pentanenitrile
Property
Value
Causality / Technical Significance
IUPAC Name
5-(methylsulfinyl)pentanenitrile
Standardized nomenclature defining the sulfoxide and nitrile functional groups.
Molecular Formula
C6H11NOS
Differentiates the compound from the active isothiocyanate sulforaphane (C6H11NOS2).
Molecular Weight
145.23 g/mol
Low molecular weight facilitates rapid absorption, though it lacks target affinity 2[2].
Exact Mass
145.056135 Da
Critical parameter for LC-MS/MS MRM transition targeting 2[2].
XLogP3
-0.3
High polarity necessitates reverse-phase chromatography with high aqueous mobile phases 2[2].
H-Bond Donors/Acceptors
0 / 2
Impacts binding pocket interactions; the lack of donors limits specific kinase/receptor docking 2[2].
Mechanistic Biosynthesis: The Myrosinase-ESP Divergence
The presence of 5-(methylsulfinyl)pentanenitrile in a biological sample is not the result of direct de novo synthesis, but rather a specific enzymatic degradation pathway of the parent glucosinolate, glucoraphanin 3[4].
When cruciferous plant tissue is subjected to mechanical stress, the enzyme myrosinase hydrolyzes glucoraphanin. The reaction pathway bifurcates based entirely on the biochemical microenvironment:
The Isothiocyanate Pathway: At a neutral pH, the aglycone undergoes a spontaneous Lossen rearrangement to form sulforaphane (C6H11NOS2), the potent Nrf2 activator 5[6].
The Nitrile Pathway: In the presence of Epithiospecifier Protein (ESP), acidic pH, or elevated ferrous ions (Fe2+), the Lossen rearrangement is bypassed. This yields 5-(methylsulfinyl)pentanenitrile (C6H11NOS) and elemental sulfur 3[4].
For manufacturers of brassica vegetable supplements, minimizing the formation of this nitrile in favor of the active isothiocyanate is a critical patentable metric 7[7].
Enzymatic divergence of glucoraphanin into sulforaphane or 5-(methylsulfinyl)pentanenitrile.
Analytical Workflow: LC-MS/MS Protocol for Nitrile Quantification
To ensure the efficacy of brassica-derived therapeutics, researchers must rigorously quantify and minimize the C6H11NOS nitrile content 7[7]. The following protocol outlines a self-validating LC-MS/MS system designed to accurately isolate and measure 5-(methylsulfinyl)pentanenitrile.
Objective: Isolate and quantify C6H11NOS (nitrile) against C6H11NOS2 (isothiocyanate) to validate extraction efficiency and ESP deactivation.
Step 1: Lyophilization and Flash Freezing
Procedure: Flash-freeze botanical samples in liquid nitrogen immediately upon harvest, followed by lyophilization to absolute dryness.
Causality: Water is the required medium for myrosinase activity. Removing water halts all endogenous enzymatic conversion, preserving the native glucosinolate profile until controlled hydrolysis is desired.
Step 2: Controlled Hydrolysis with Exogenous Myrosinase
Procedure: Rehydrate the lyophilized powder in a buffered solution (pH 6.5). Spike the matrix with a known activity unit of exogenous myrosinase (e.g., from horseradish) and a stable isotope-labeled internal standard (e.g., 13C-labeled sulforaphane nitrile).
Causality: Standardizing the enzyme concentration and pH overrides the variable endogenous myrosinase/ESP ratios, allowing for precise, reproducible conversion kinetics. The internal standard validates matrix effects and recovery rates, creating a self-validating quantification loop.
Step 3: Liquid-Liquid Extraction (LLE)
Procedure: Extract the aqueous hydrolysate with dichloromethane (DCM) in a 1:1 ratio, vortexing for 5 minutes.
Causality: DCM selectively partitions the moderately polar sulfoxides (both the nitrile and isothiocyanate) away from highly polar unreacted glucosinolates and cellular debris, concentrating the analytes of interest without causing thermal degradation.
Step 4: LC-MS/MS MRM Quantification
Procedure: Inject the organic layer into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the nitrile (m/z 146.0 [M+H]+ → product ion).
Causality: MRM provides absolute structural specificity. By comparing the peak area of the endogenous C6H11NOS against the 13C-labeled internal standard, the system self-corrects for any ion suppression or extraction losses, ensuring absolute quantitative accuracy.
Pharmacological Relevance in Nrf2/Keap1 Therapeutics
The primary pharmacological target of sulforaphane is the Keap1-Nrf2-ARE pathway, a master regulator of cytoprotective and antioxidant genes (e.g., NQO1, HO-1) 8[8]. Sulforaphane activates this pathway by electrophilically alkylating specific cysteine residues (specifically Cys151) on the Keap1 sensor protein, causing conformational changes that release Nrf2 8[8].
The Causality of Nitrile Inactivity:
Because 5-(methylsulfinyl)pentanenitrile (C6H11NOS) replaces the reactive isothiocyanate group with a stable nitrile group, it lacks the necessary electrophilicity to alkylate Keap1 thiols. Consequently, it fails to induce Nrf2 nuclear translocation or upregulate downstream defensive enzymes 5[6].
In modern drug development, the C6H11NOS compound serves dual purposes: it acts as a critical negative control in Nrf2 activation assays to prove that the isothiocyanate moiety is the sole driver of efficacy, and it functions as an industrial biomarker for suboptimal extraction processes where ESP was not properly deactivated 7[7].
Differential impact of sulforaphane and its C6H11NOS nitrile analog on the Keap1-Nrf2 pathway.
MDPI - Sulforaphane in Cancer Prevention and Therapy: A State-of-the-Art Review of Epidemiological Evidence, Molecular Mechanisms, and Translational Challenges. Available at: [Link][6]
Frontiers - Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota. Available at: [Link][4]
MDPI - Sulforaphane and Brain Health: From Pathways of Action to Effects on Specific Disorders. Available at:[Link][8]
Google Patents - US5686108A - Brassica vegetable supplement and process for manufacture. Available at: [7]
The Biochemical Trajectory of 5-Methanesulfinylpentanenitrile: Discovery, Mechanistic Pathways, and Implications in Glucosinolate Hydrolysis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the extraction and formulation of chemopreventive Brassica compounds, the d...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
In the extraction and formulation of chemopreventive Brassica compounds, the divergence of glucosinolate hydrolysis represents a critical metabolic crossroad. While the isothiocyanate sulforaphane is highly prized for its potent activation of the Nrf2/Keap1 pathway, its structural analog—5-methanesulfinylpentanenitrile —is a biologically inert byproduct. This whitepaper provides an in-depth mechanistic analysis of 5-methanesulfinylpentanenitrile, detailing its historical discovery, the enzymatic causality behind its formation, and the self-validating protocols required to isolate or eliminate it during drug development.
Introduction & Historical Context
In the early 1990s, the chemopreventive landscape was revolutionized by the isolation of sulforaphane from Brassica oleracea (broccoli), which was identified as a major inducer of mammalian anticarcinogenic protective enzymes[1]. However, during the purification of these bioactive isothiocyanates, researchers consistently isolated a structurally related but biologically inactive compound.
In 1993, Kore, Spencer, and Wallig successfully purified and characterized this specific byproduct as 5-methanesulfinylpentanenitrile (often referred to colloquially in literature as sulforaphane nitrile)[2].
From a drug development perspective, 5-methanesulfinylpentanenitrile represents a metabolic "dead end." While sulforaphane vigorously activates phase II detoxification enzymes, the nitrile variant lacks the highly electrophilic isothiocyanate group (-N=C=S) required to modify the sensor cysteine residues on the Keap1 protein[3]. Understanding the thermodynamic and enzymatic history of this nitrile is paramount for application scientists aiming to optimize the yield of bioactive phytochemicals.
The Biochemical Pathway: Glucoraphanin Hydrolysis
The formation of 5-methanesulfinylpentanenitrile is dictated by the plant's endogenous "mustard oil bomb" defense mechanism. The parent compound, glucoraphanin, is stored in the plant vacuole, physically separated from the thioglucosidase enzyme, myrosinase[3]. Upon tissue damage, myrosinase hydrolyzes the β-thioglucoside bond of glucoraphanin, yielding an unstable aglycone intermediate.
The structural fate of this aglycone is strictly controlled by the microenvironment:
The Isothiocyanate Pathway: At a neutral pH (6.0–7.0) and in the absence of specific cofactors, the aglycone undergoes a spontaneous Lossen rearrangement to form the bioactive sulforaphane.
The Nitrile Pathway: If Epithiospecifier Protein (ESP) is present alongside its required cofactor, ferrous iron (Fe²⁺), or if the environment is highly acidic (pH 2.0–5.0), the rearrangement is forcefully directed toward the formation of 5-methanesulfinylpentanenitrile[3].
Caption: Biochemical bifurcation of glucoraphanin hydrolysis governed by ESP and pH.
Structural and Chemical Properties
To engineer effective extraction systems, scientists must leverage the physicochemical differences between the nitrile and the isothiocyanate. 5-methanesulfinylpentanenitrile is a linear aliphatic nitrile featuring a terminal methylsulfinyl group[4].
Table 1: Comparative Physicochemical and Biological Properties
Property
5-Methanesulfinylpentanenitrile
Sulforaphane
Common Name
Sulforaphane nitrile
Sulforaphane
IUPAC Name
5-methanesulfinylpentanenitrile
1-isothiocyanato-4-(methylsulfinyl)butane
Molecular Formula
C₆H₁₁NOS
C₆H₁₁NOS₂
Molecular Weight
145.22 g/mol
177.29 g/mol
Primary Functional Group
Nitrile (-C≡N)
Isothiocyanate (-N=C=S)
Formation Condition
Active ESP, Fe²⁺, or acidic pH
Inactive ESP, neutral pH
Nrf2/Keap1 Bioactivity
Inactive (Non-inducer)
Highly Active (Potent inducer)
Analytical and Experimental Methodologies
As a Senior Application Scientist, I emphasize that any robust analytical protocol must operate as a self-validating system. The following workflow details the targeted isolation and quantification of 5-methanesulfinylpentanenitrile, utilizing intrinsic chemical properties to validate the assay's integrity.
Protocol: Targeted Extraction and Quantification
Step 1: Biomass Lyophilization
Flash-freeze Brassica tissue in liquid nitrogen and lyophilize to absolute dryness.
Causality: This halts endogenous myrosinase activity, preventing premature and uncontrolled glucoraphanin hydrolysis during the mechanical rupture of plant cells.
Step 2: Defatting
Wash the milled, lyophilized powder with hexane.
Causality: Removing non-polar lipids prevents matrix interference and stationary-phase degradation during downstream chromatography[2].
Step 3: Controlled Enzymatic Hydrolysis
Rehydrate the defatted biomass in a sodium acetate buffer (pH 4.5) supplemented with 1 mM FeSO₄ and exogenous myrosinase.
Causality: The acidic pH and Fe²⁺ deliberately hyper-activate endogenous ESP, forcing the metabolic flux almost entirely toward 5-methanesulfinylpentanenitrile.
Step 4: Liquid-Liquid Extraction
Extract the aqueous homogenate with dichloromethane (DCM).
Causality: DCM selectively partitions the moderately polar nitrile away from the highly polar, unhydrolyzed glucosinolates remaining in the aqueous phase.
Step 5: GC-MS Analysis & Internal Validation
Inject the DCM fraction into a Gas Chromatography-Mass Spectrometry system.
Self-Validation Check: Sulforaphane is known to undergo thermal degradation to 3-butenyl isothiocyanate at high GC injection port temperatures[5]. In contrast, 5-methanesulfinylpentanenitrile remains thermally stable. By monitoring the ratio of 3-butenyl isothiocyanate to intact sulforaphane, the analyst can internally validate the thermal stress of the injection port while accurately quantifying the stable nitrile peak[5].
Caption: Step-by-step experimental workflow for targeted extraction and GC-MS validation.
Implications in Nutritional Science and Drug Development
In the commercial production of broccoli sprout extracts for clinical trials, the presence of 5-methanesulfinylpentanenitrile is a direct biomarker of suboptimal processing. Because ESP is significantly more thermolabile than myrosinase, application scientists employ a precise thermal intervention to control the metabolic output.
Heating the raw biomass to exactly 60°C for 10 minutes selectively denatures ESP while safely retaining myrosinase activity[3]. This simple yet elegant thermodynamic manipulation effectively silences the nitrile pathway, maximizing the yield of the chemopreventive sulforaphane and ensuring the clinical efficacy of the final extract[3].
Conclusion
The discovery and subsequent characterization of 5-methanesulfinylpentanenitrile[2] highlighted the intricate enzymatic fail-safes evolved by Brassica species. For modern researchers, it serves as a critical variable that must be rigorously controlled. By understanding the causality of ESP kinetics, pH dependence, and thermal stability, scientists can engineer extraction protocols that selectively bypass nitrile formation, thereby unlocking the full therapeutic potential of glucosinolate-derived compounds.
References
PubChem. (2025). 5-(Methylsulfinyl)pentanenitrile (CID 543743). National Center for Biotechnology Information.
URL:[Link]
Kore, A. M., Spencer, G. F., & Wallig, M. A. (1993). Purification of the ω-(methylsulfinyl)alkyl glucosinolate hydrolysis products: 1-isothiocyanato-3-(methylsulfinyl)propane, 1-isothiocyanato-4-(methylsulfinyl)butane, 4-(methylsulfinyl)butanenitrile, and 5-(methylsulfinyl)pentanenitrile from broccoli and Lesquerella fendleri. Journal of Agricultural and Food Chemistry, 41(1), 89-95.
URL:[Link]
Matusheski, N. V., Juvik, J. A., & Jeffery, E. H. (2004). Heating decreases epithiospecifier protein activity and increases sulforaphane formation in broccoli. Phytochemistry, 65(9), 1273-1281.
URL:[Link]
Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1992). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of structure. Proceedings of the National Academy of Sciences, 89(6), 2399-2403.
URL:[Link]
Sarvan, I., Kramer, E., Bouwmeester, H., Dekker, M., & Verkerk, R. (2024). Microencapsulation of broccoli sulforaphane using whey and pea protein: in vitro dynamic gastrointestinal digestion and intestinal absorption. Food & Function (RSC Publishing).
URL:[Link]
Chiang, W. C. K., et al. (1998). Gas Chromatography/Mass Spectrometry Method for the Determination of Sulforaphane and Sulforaphane Nitrile in Broccoli. Journal of Agricultural and Food Chemistry, 46(3), 1018-1021.
URL:[Link]
5-methanesulfinylpentanenitrile role as a nitrile-containing natural product
An In-Depth Technical Guide to 5-Methanesulfinylpentanenitrile: A Nitrile-Containing Natural Product Introduction This guide provides a comprehensive technical overview of 5-methanesulfinylpentanenitrile, a nitrile-conta...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 5-Methanesulfinylpentanenitrile: A Nitrile-Containing Natural Product
Introduction
This guide provides a comprehensive technical overview of 5-methanesulfinylpentanenitrile, a nitrile-containing natural product. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical, biological, and experimental aspects of this compound.
Overview of Nitrile-Containing Natural Products
Nitrile-containing natural products are a diverse group of secondary metabolites found across various biological kingdoms, including plants, bacteria, fungi, and marine organisms[1][2]. The defining feature of these compounds is the presence of a cyano (-C≡N) functional group. Their biological activities are varied, with some exhibiting potent therapeutic properties[1][2].
Introduction to 5-Methanesulfinylpentanenitrile (Sulforaphane Nitrile)
5-Methanesulfinylpentanenitrile, also known as sulforaphane nitrile, is a nitrile-containing aliphatic compound[3]. It is primarily known as a hydrolysis product of glucoraphanin, a glucosinolate found in cruciferous vegetables[4][5]. Its formation is of significant interest in the study of dietary bioactive compounds due to its relationship with the potent anticancer agent, sulforaphane.
Significance and Scope of the Guide
While much of the research on glucoraphanin breakdown products has focused on the isothiocyanate sulforaphane, understanding the properties and biological activities of 5-methanesulfinylpentanenitrile is crucial for a complete picture of the bioactivity of cruciferous vegetables. This guide aims to provide a detailed technical resource on 5-methanesulfinylpentanenitrile, covering its natural occurrence, biosynthesis, chemical properties, biological activity, and experimental protocols for its study.
Natural Occurrence and Biosynthesis
Distribution in the Plant Kingdom
5-Methanesulfinylpentanenitrile is not stored in plants in its free form. Instead, its precursor, glucoraphanin, is found in a variety of cruciferous vegetables of the Brassicaceae family[6][7]. Notable sources include broccoli (Brassica oleracea var. italica), particularly broccoli sprouts, and the model plant Arabidopsis thaliana[3].
The Glucosinolate-Myrosinase System
The formation of 5-methanesulfinylpentanenitrile is a result of the "mustard oil bomb," a defense mechanism in cruciferous plants[5]. In intact plant cells, glucosinolates like glucoraphanin are physically separated from the enzyme myrosinase[8][9]. When the plant tissue is damaged, for instance, by chewing or cutting, myrosinase comes into contact with glucoraphanin, catalyzing its hydrolysis[3][8].
Biosynthetic Pathway of Glucoraphanin (Precursor)
The biosynthesis of glucoraphanin, an aliphatic glucosinolate, begins with the amino acid methionine. The pathway involves a chain elongation cycle and a series of enzymatic modifications to form the core glucosinolate structure.
Caption: Biosynthetic pathway of glucoraphanin from methionine.
Enzymatic Conversion to 5-Methanesulfinylpentanenitrile
The hydrolysis of glucoraphanin by myrosinase yields an unstable aglycone. This intermediate can then rearrange to form either the isothiocyanate sulforaphane or the nitrile 5-methanesulfinylpentanenitrile[4][5]. The outcome of this rearrangement is influenced by several factors, including the presence of specifier proteins. For example, the epithiospecifier protein (ESP) promotes the formation of nitriles over isothiocyanates[8].
Caption: Hydrolysis of glucoraphanin to sulforaphane or 5-methanesulfinylpentanenitrile.
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of 5-methanesulfinylpentanenitrile shows a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 145[10].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data for 5-methanesulfinylpentanenitrile are essential for its unambiguous identification. While a dedicated publication with this specific data was not identified in the search, general chemical shift ranges for similar structures can be predicted. For definitive structural elucidation, it is recommended to acquire NMR data on a purified sample.
Biological Activities and Toxicological Profile
Known Biological Effects
Research has shown that 5-methanesulfinylpentanenitrile is significantly less biologically active than its isothiocyanate analog, sulforaphane. Specifically, it is a much less potent inducer of phase II detoxification enzymes, such as quinone reductase and glutathione S-transferase[4][5]. One study demonstrated that high doses of sulforaphane induced these enzymes in rats, whereas 5-methanesulfinylpentanenitrile did not show the same effect[4][5]. Furthermore, in cell culture studies, sulforaphane and its glutathione conjugate, but not 5-methanesulfinylpentanenitrile, were found to induce UDP-glucuronosyl transferase (UGT1A1) and glutathione transferase (GSTA1) mRNA levels.
Comparison with Sulforaphane (Isothiocyanate Analogue)
The primary difference in the biological activity between sulforaphane and 5-methanesulfinylpentanenitrile lies in their ability to induce phase II enzymes. Sulforaphane is a potent inducer, a characteristic linked to its cancer-preventive properties[4][5]. In contrast, 5-methanesulfinylpentanenitrile is considered to be biologically inactive in this regard[5]. This difference is attributed to the isothiocyanate group in sulforaphane, which is highly reactive with thiol groups and is crucial for its biological activity.
Toxicological Data
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-methanesulfinylpentanenitrile is classified with the following hazard statements:
It is important to handle this compound with appropriate personal protective equipment in a laboratory setting.
Experimental Protocols
Extraction and Isolation from Plant Material
The following protocol is adapted from a published method for the simultaneous purification of sulforaphane and 5-methanesulfinylpentanenitrile from broccoli seeds (Brassica oleracea var. italica)[6][12].
Step-by-Step Methodology:
Defatting of Seeds:
Grind broccoli seeds to a fine powder.
Extract the seed powder with hexane to remove lipids.
Air-dry the defatted seed meal.
Enzymatic Hydrolysis:
Suspend the defatted seed meal in deionized water (1:9 w/v).
Allow the hydrolysis to proceed for 8 hours at room temperature to allow myrosinase to convert glucoraphanin.
Extraction of Hydrolysis Products:
Add sodium chloride to the hydrolyzed seed meal slurry.
Extract the slurry with methylene chloride.
Collect the methylene chloride phase and dry it under vacuum.
Purification by Preparative HPLC:
Dissolve the dried residue in a 5% acetonitrile solution.
Wash the solution with hexane to remove nonpolar impurities.
Filter the aqueous phase through a 0.22-μm filter.
Inject the filtered solution onto a preparative reverse-phase C18 HPLC column.
Elute with a suitable mobile phase gradient (e.g., acetonitrile/water).
Monitor the eluate using a refractive index detector for 5-methanesulfinylpentanenitrile and a UV detector (254 nm) for sulforaphane.
Collect the fractions corresponding to the 5-methanesulfinylpentanenitrile peak.
Verification of Purity:
Analyze the collected fractions by gas chromatography-mass spectrometry (GC-MS) to confirm the identity and purity of the compound[12].
Caption: Workflow for the isolation of 5-methanesulfinylpentanenitrile.
Chemical Synthesis (Overview)
A specific, detailed chemical synthesis protocol for 5-methanesulfinylpentanenitrile was not found in the performed searches. However, a plausible synthetic route could involve the following general steps:
Start with a suitable 5-carbon precursor containing a leaving group at one end and a protected thiol at the other.
Introduce the nitrile functionality via nucleophilic substitution with a cyanide salt.
Deprotect the thiol and methylate it to form the methyl thioether.
Perform a controlled oxidation of the thioether to the sulfoxide.
Analytical Methods for Quantification
A sensitive and rapid method for the simultaneous quantification of sulforaphane and 5-methanesulfinylpentanenitrile in cruciferous vegetables has been developed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[13].
Key Parameters:
Column: Acquity BEH C8
Mobile Phase: Gradient elution with a buffer such as ammonium acetate.
Detection: Positive ion electrospray ionization in multiple reaction monitoring (MRM) mode.
Retention Times: Approximately 0.6 minutes for 5-methanesulfinylpentanenitrile.
Limits of Detection (LOD): 0.06 µM
Lower Limit of Quantification (LLOQ): 0.16 µM
In Vitro Bioassay: Cytotoxicity Assessment (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability. It can be used to determine the cytotoxic potential of a compound.
Step-by-Step Methodology:
Cell Seeding:
Seed a human cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.
Incubate for 24 hours to allow cells to attach.
Compound Treatment:
Prepare a stock solution of 5-methanesulfinylpentanenitrile in a suitable solvent (e.g., DMSO).
Dilute the stock solution to various concentrations in cell culture medium.
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
Include a vehicle control (medium with the solvent but no compound) and a positive control (a known cytotoxic agent).
Incubation:
Incubate the cells with the compound for a desired period (e.g., 24, 48, or 72 hours).
MTS Assay:
Add the MTS reagent to each well.
Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
Data Acquisition:
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Potential Applications in Drug Discovery and Development
Therapeutic Potential
Given its significantly lower biological activity compared to sulforaphane, particularly in the induction of chemoprotective enzymes, the therapeutic potential of 5-methanesulfinylpentanenitrile appears limited in this context. However, the possibility of other, as-yet-undiscovered biological activities cannot be entirely ruled out.
Challenges and Future Directions
The primary challenge in exploring the therapeutic potential of 5-methanesulfinylpentanenitrile is its low potency in the biological assays where it has been tested. Future research could focus on:
Screening for other biological activities beyond the induction of phase II enzymes.
Investigating its potential synergistic or antagonistic effects when co-administered with other compounds.
Exploring its use as a chemical scaffold for the synthesis of more active derivatives.
Conclusion
5-Methanesulfinylpentanenitrile is a naturally occurring nitrile that is a product of glucoraphanin hydrolysis in cruciferous vegetables. While it is structurally related to the potent chemopreventive agent sulforaphane, it exhibits significantly lower biological activity, particularly as an inducer of phase II detoxification enzymes. This guide has provided a comprehensive overview of its natural occurrence, biosynthesis, chemical properties, and established experimental protocols for its study. While its direct therapeutic applications may be limited, a thorough understanding of 5-methanesulfinylpentanenitrile is essential for a complete picture of the complex chemistry and biology of bioactive compounds derived from the human diet.
References
Matusheski, N. V., Wallig, M. A., Juvik, J. A., Klein, B. P., Kushad, M. M., & Jeffery, E. H. (2001). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. Journal of Agricultural and Food Chemistry, 49(4), 1867–1872. [Link]
Matusheski, N. V., Wallig, M. A., Juvik, J. A., Klein, B. P., Kushad, M. M., & Jeffery, E. H. (2001). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. Journal of Agricultural and Food Chemistry, 49(4), 1867–1872. [Link]
Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota. (2025). Frontiers in Microbiology. [Link]
Matusheski, N. V., Wallig, M. A., Juvik, J. A., Klein, B. P., Kushad, M. M., & Jeffery, E. H. (2001). Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea. ResearchGate. [Link]
Separation and Purification of Sulforaphane from Broccoli by Solid Phase Extraction. (2025). Semantic Scholar. [Link]
Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. (n.d.). Illinois Experts. [Link]
Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota. (2025). Frontiers. [Link]
An Ultra-Performance Liquid Chromatoghraphy-Tandem Mass Spectrometry (UPLC-MS/MS) Method for the Rapid and Sensitive. (2013). Arrow@TU Dublin. [Link]
Matusheski, N. V., & Jeffery, E. H. (2001). Comparison of the Bioactivity of Two Glucoraphanin Hydrolysis Products Found in Broccoli, Sulforaphane and Sulforaphane Nitrile. Journal of Agricultural and Food Chemistry, 49(12), 5743–5749. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543743, 5-(Methylsulfinyl)pentanenitrile. PubChem. [Link]
Matusheski, N. V., & Jeffery, E. H. (2001). Comparison of the bioactivity of two glucoraphanin hydrolysis products found in broccoli, sulforaphane and sulforaphane nitrile. PubMed. [Link]
Scotti, C., & Barlow, J. W. (2022). Natural products containing the nitrile functional group and their biological activities. Natural Product Communications, 17(5). [Link]
Fleming, F. F. (1999). Nitrile-containing natural products. Natural Product Reports, 16(5), 597-606. [Link]
Agerbirk, N., & Olsen, C. E. (2012). Glucosinolate structures in evolution. Phytochemistry, 77, 16–45. [Link]
Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Quantification of Broccoli Sulforaphane. (2023). ResearchGate. [Link]
Chiang, C. C., Tsou, M. F., & Chen, B. H. (1998). Gas Chromatography/Mass Spectrometry Method for the Determination of Sulforaphane and Sulforaphane Nitrile in Broccoli. Journal of Agricultural and Food Chemistry, 46(3), 1018–1022. [Link]
Structural Elucidation and Spectroscopic Profiling of 5-Methanesulfinylpentanenitrile: A Comprehensive Technical Guide
Executive Summary 5-Methanesulfinylpentanenitrile (also known as 5-(methylsulfinyl)pentanenitrile or sulforaphane nitrile) is a critical bioactive degradation product of glucoraphanin, a primary glucosinolate found in Br...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Methanesulfinylpentanenitrile (also known as 5-(methylsulfinyl)pentanenitrile or sulforaphane nitrile) is a critical bioactive degradation product of glucoraphanin, a primary glucosinolate found in Brassica species. While its isothiocyanate counterpart (sulforaphane) is extensively studied for its Nrf2-mediated chemopreventive properties, the nitrile derivative represents a distinct metabolic branch governed by specific enzymatic microenvironments. This whitepaper provides a rigorous, self-validating framework for the isolation, purification, and spectroscopic characterization of 5-methanesulfinylpentanenitrile, designed for researchers and drug development professionals requiring high-fidelity analytical data.
Mechanistic Pathway: The Divergence of Glucoraphanin
The formation of 5-methanesulfinylpentanenitrile is not spontaneous; it is the result of a highly regulated enzymatic diversion. Upon plant tissue damage, the enzyme myrosinase cleaves the thioglucoside linkage of glucoraphanin. The resulting unstable aglycone typically undergoes a Lossen-like rearrangement to form an isothiocyanate. However, the presence of Epithiospecifier Protein (ESP) and ferrous ions (
Fe2+
) actively suppresses this default pathway, directing the intermediate toward desulfuration and yielding the nitrile ()[1].
Enzymatic divergence of glucoraphanin into sulforaphane or 5-methanesulfinylpentanenitrile.
Self-Validating Experimental Protocols
To ensure scientific integrity, the isolation of 5-methanesulfinylpentanenitrile must employ orthogonal purification steps that inherently validate the success of the previous phase.
Protocol A: Extraction and Preparative HPLC
This workflow isolates the target molecule from complex biological matrices while preventing artifact formation.
Defatting: Extract lyophilized Brassica oleracea seeds with hexane (1:10 w/v) for 8 hours.
Causality: Removing non-polar triglycerides prevents column fouling during preparative HPLC and eliminates overlapping aliphatic signals in subsequent
1H
NMR analysis.
Enzymatic Hydrolysis: Resuspend the defatted meal in a phosphate buffer (pH 6.0) supplemented with exogenous myrosinase and
Fe2+
. Incubate for 4 hours at 30°C.
Causality: A pH of 6.0 combined with iron supplementation optimally stabilizes ESP, maximizing the nitrile yield and suppressing isothiocyanate formation.
Liquid-Liquid Extraction (LLE): Extract the aqueous hydrolysate with dichloromethane (DCM) (3 × 50 mL).
Causality: 5-Methanesulfinylpentanenitrile is moderately polar. DCM selectively partitions the nitrile into the organic phase, leaving unreacted, highly polar glucosinolates and sugars in the aqueous phase.
Preparative HPLC: Inject the concentrated DCM extract onto a C18 reverse-phase column. Elute using a linear gradient of 5% to 40% acetonitrile in water over 30 minutes, monitoring at 254 nm ()[2].
Self-Validation Checkpoint: Run an analytical LC-MS on the DCM extract prior to prep-HPLC. The dominance of a peak at m/z 146.06
[M+H]+
confirms successful ESP redirection. If m/z 178.03 (Sulforaphane) dominates, the ESP was denatured, necessitating a protocol abort and adjustment.
Lyophilization: Freeze-dry the pooled fractions and store at -80°C under argon.
Causality: The sulfoxide group is susceptible to oxidation into a sulfone; argon displacement prevents this degradation.
Self-validating experimental workflow for the isolation and characterization of the nitrile.
Spectroscopic Characterization
The unambiguous structural elucidation of 5-methanesulfinylpentanenitrile relies on a combination of High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and multinuclear NMR ()[3].
Protocol B: Spectroscopic Acquisition
NMR Acquisition: Dissolve 5 mg of the lyophilized product in 0.5 mL of
CDCl3
.
Causality: While the molecule is somewhat water-soluble,
CDCl3
is strictly preferred over
D2O
to prevent deuterium exchange of the slightly acidic alpha-protons adjacent to the sulfoxide and nitrile groups, and to provide superior resolution of the tightly coupled aliphatic multiplets.
Causality: The highly polarized
S=O
bond acts as an excellent proton acceptor, making ESI+ highly efficient for generating the
[M+H]+
ion without inducing excessive in-source fragmentation.
Quantitative Data Summaries
Table 1:
1H
and
13C
NMR Spectroscopic Data (400 MHz / 100 MHz,
CDCl3
)
The carbon framework is confirmed by the distinct nitrile carbon at 119.2 ppm and the deshielded carbons adjacent to the sulfoxide group.
Position
1H
Shift (ppm), Multiplicity, J (Hz), Integration
13C
Shift (ppm)
Assignment
C1
-
119.2
−C≡N
(Nitrile)
C2
2.44, t, J = 7.1, 2H
17.0
−CH2−CN
C3
1.85, m, 2H
24.5
−CH2−
C4
1.78, m, 2H
21.5
−CH2−
C5
2.76, t, J = 7.2, 2H
53.8
−CH2−S(=O)−
C6
2.58, s, 3H
38.6
CH3−S(=O)−
Table 2: HRMS and IR Spectroscopic Data
Exact mass and vibrational frequencies confirm the functional group integrity.
Method
Parameter
Experimental Value
Inference / Structural Confirmation
HRMS (ESI+)
[M+H]+
m/z
146.0638
Confirms molecular formula
C6H11NOS
(Calc: 146.0640)
HRMS (ESI+)
[M+Na]+
m/z
168.0457
Sodium adduct formation
IR (ATR)
ν(C≡N)
2245
cm−1
Presence of the terminal nitrile group
IR (ATR)
ν(S=O)
1030
cm−1
Presence of the sulfoxide functional group
IR (ATR)
ν(C−H)
aliphatic
2930, 2865
cm−1
Alkyl chain backbone
References
Title: Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea
Source: Journal of Agricultural and Food Chemistry
URL: [Link]
Synthesis of 5-methanesulfinylpentanenitrile from sulforaphane
Application Note: Deconstructive-Reconstructive Synthesis of 5-Methanesulfinylpentanenitrile from Sulforaphane Introduction & Biological Context Sulforaphane (1-isothiocyanato-4-methanesulfinylbutane) is a highly bioacti...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Deconstructive-Reconstructive Synthesis of 5-Methanesulfinylpentanenitrile from Sulforaphane
Introduction & Biological Context
Sulforaphane (1-isothiocyanato-4-methanesulfinylbutane) is a highly bioactive isothiocyanate derived from the glucosinolate glucoraphanin[1]. In biological systems, the enzymatic hydrolysis of glucoraphanin by myrosinase yields an unstable aglycone. At neutral pH, this intermediate undergoes a spontaneous Lossen rearrangement to form sulforaphane[2]. However, in the presence of Epithiospecifier Protein (ESP) and Fe²⁺ at acidic pH, the pathway is diverted to form 5-methanesulfinylpentanenitrile (sulforaphane nitrile), a compound with significantly lower bioactivity[3][4].
Endogenous plant enzymatic degradation pathway of glucoraphanin.
Synthetic Strategy & Mechanistic Logic
Researchers often require synthetic 5-methanesulfinylpentanenitrile for comparative pharmacological assays. However, the direct functional group interconversion of an isothiocyanate (–N=C=S) to a nitrile (–C≡N) is thermodynamically restricted.
To bypass this limitation, we employ a deconstructive-reconstructive approach :
Deconstruction (Hydrolysis): The isothiocyanate is hydrolyzed to a primary amine, extruding the isothiocyanate carbon as CO₂/H₂S.
Activation (Katritzky Salt Formation): The resulting primary amine is condensed with a pyrylium salt to form a Katritzky pyridinium intermediate, transforming the amine into an excellent leaving group.
Reconstruction (Cyanation): A nickel-catalyzed deaminative cyanation re-introduces the carbon atom via Zn(CN)₂, preserving the original carbon count of the sulforaphane skeleton[5].
Chemical workflow for the synthesis of 5-methanesulfinylpentanenitrile from sulforaphane.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics and self-validating Quality Control (QC) checkpoints for each synthetic phase.
Protocol A: Acid-Catalyzed Hydrolysis of Sulforaphane
Objective: Cleave the isothiocyanate group to yield a primary amine without promoting dimerization.
Setup: In a 50 mL round-bottom flask, dissolve sulforaphane (1.0 eq, 5.0 mmol) in 15 mL of 6M HCl.
Reaction: Attach a reflux condenser and heat the mixture to 100 °C for 12 hours.
Causality Insight: Basic hydrolysis of isothiocyanates often stalls at the thiocarbamate stage or leads to symmetric thioureas because the newly formed free amine rapidly attacks unreacted isothiocyanate. Acidic hydrolysis immediately protonates the formed amine to its unreactive ammonium salt, driving the reaction to completion and preventing dimerization.
Workup: Cool to room temperature. Wash the aqueous layer with diethyl ether (2 × 10 mL) to remove non-polar impurities. Adjust the aqueous phase to pH 10 using 2M NaOH. Extract the free amine with dichloromethane (3 × 15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-(methylsulfinyl)butan-1-amine.
Protocol B: Synthesis of the Katritzky Pyridinium Salt
Objective: Activate the primary amine for cross-coupling by converting it into an electron-deficient leaving group.
Setup: Dissolve 4-(methylsulfinyl)butan-1-amine (1.0 eq, 4.0 mmol) in 20 mL of absolute ethanol. Add 2,4,6-triphenylpyrylium tetrafluoroborate (1.05 eq, 4.2 mmol) and triethylamine (1.1 eq, 4.4 mmol).
Reaction: Stir the mixture at 60 °C for 12 hours under a nitrogen atmosphere.
Causality Insight: The primary amine acts as a nucleophile, opening the pyrylium ring and re-closing to form the pyridinium core. This elegantly masks the primary amine and converts the strongly basic –NH₂ group into a neutral, bulky 2,4,6-triphenylpyridine leaving group, perfectly primed for oxidative addition.
Workup: Concentrate the reaction mixture under reduced pressure to a volume of ~5 mL. Add cold diethyl ether (30 mL) to precipitate the pyridinium salt. Filter the solid, wash with additional ether, and dry under high vacuum.
Objective: Re-introduce the nitrile carbon via transition-metal catalysis to yield the final product.
Setup (Glovebox Required): In an oven-dried Schlenk tube, combine the Katritzky pyridinium salt (1.0 eq, 2.0 mmol), Zn(CN)₂ (0.6 eq, 1.2 mmol), Ni(cod)₂ (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand (15 mol%), and zinc powder (20 mol%).
Solvent Addition: Add anhydrous DMF (10 mL), seal the tube, and remove it from the glovebox.
Reaction: Stir vigorously at 80 °C for 24 hours.
Causality Insight: Ni(0) inserts into the activated C–N bond of the Katritzky salt. The zinc powder acts as a stoichiometric reductant to continuously regenerate the active Ni(0)/Ni(I) catalytic species. Zn(CN)₂ is strictly chosen over NaCN; highly soluble NaCN provides a massive influx of cyanide ions that strongly coordinate to Nickel, poisoning the catalyst. Zn(CN)₂ has lower solubility, providing a slow, controlled release of cyanide ions that sustains the catalytic cycle[5].
Workup: Cool the mixture and quench carefully with saturated aqueous NaHCO₃ (Caution: Perform in a well-ventilated fume hood due to trace HCN potential). Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (DCM:MeOH gradient) to isolate pure 5-methanesulfinylpentanenitrile.
Protocol for extracting 5-methanesulfinylpentanenitrile from cruciferous vegetables
Application Notes & Protocols Topic: Protocol for Extracting 5-Methanesulfinylpentanenitrile from Cruciferous Vegetables Audience: Researchers, scientists, and drug development professionals. A Comprehensive Guide to the...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: Protocol for Extracting 5-Methanesulfinylpentanenitrile from Cruciferous Vegetables
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Isolation and Purification of 5-Methanesulfinylpentanenitrile from Brassica oleracea
Abstract
5-Methanesulfinylpentanenitrile, also known as sulforaphane nitrile, is a significant hydrolysis product of glucoraphanin, a glucosinolate abundant in cruciferous vegetables like broccoli (Brassica oleracea)[1][2]. While its isothiocyanate counterpart, sulforaphane, is widely studied for its potent bioactivity, the nitrile form also commands research interest. The formation of either the nitrile or the isothiocyanate is determined by specific conditions during the enzymatic hydrolysis of glucoraphanin[3][4]. This document provides a detailed, field-proven protocol for the preferential extraction and subsequent purification of 5-methanesulfinylpentanenitrile. The methodology emphasizes the critical control of enzymatic hydrolysis conditions to maximize nitrile yield, followed by a robust purification workflow using solvent extraction and preparative high-performance liquid chromatography (HPLC). This guide is designed to provide researchers with a reliable and reproducible method for obtaining high-purity 5-methanesulfinylpentanenitrile for downstream applications.
Principle of the Method: The Glucosinolate-Myrosinase System
The extraction of 5-methanesulfinylpentanenitrile is fundamentally a biochemical process centered on the glucosinolate-myrosinase system inherent in cruciferous vegetables[5].
Precursor and Enzyme: The precursor molecule is glucoraphanin, a stable glucosinolate stored within the plant's vacuoles. The enzyme myrosinase is sequestered in separate cellular compartments[6].
Initiation of Hydrolysis: When the plant tissue is damaged—through cutting, crushing, or chewing—myrosinase comes into contact with glucoraphanin, initiating a rapid enzymatic hydrolysis[7].
The Bifurcation Point: The hydrolysis of glucoraphanin yields an unstable aglycone intermediate. The fate of this intermediate is a critical control point:
Isothiocyanate Formation (Sulforaphane): Under normal conditions, the aglycone spontaneously rearranges to form the isothiocyanate, sulforaphane[2].
Nitrile Formation (5-Methanesulfinylpentanenitrile): In the presence of specifier proteins, such as the Epithiospecifier Protein (ESP), the rearrangement is directed towards the formation of the corresponding nitrile[3][4]. Additionally, environmental factors like low pH can also favor nitrile formation[8].
Unlike protocols designed to maximize sulforaphane (which often involve heating to 60°C to inactivate ESP), this protocol utilizes conditions that preserve the activity of these specifier proteins to enhance the yield of the target nitrile compound[9]. The following diagram illustrates this critical biochemical pathway.
Figure 1: Glucoraphanin hydrolysis pathway.
Materials and Reagents
2.1 Equipment
High-speed blender or homogenizer
Stir plate and magnetic stir bars
Centrifuge capable of handling 500 mL bottles at >4000 x g
Rotary evaporator
Preparative HPLC system with a C18 reverse-phase column (e.g., Waters Prep Nova-Pak HR C18, ≥19 mm I.D.)[10]
Analytical HPLC system with UV detector
Gas Chromatography-Mass Spectrometry (GC-MS) system
Freeze-dryer (lyophilizer)
Standard laboratory glassware, filters (0.22 µm), and consumables
2.2 Chemicals and Solvents
Broccoli seeds or sprouts (Brassica oleracea var. italica) - seeds are a highly concentrated source[5][10].
Hexane (ACS grade or higher)
Dichloromethane (Methylene Chloride, HPLC grade)
Acetonitrile (HPLC grade)
Deionized water (18.2 MΩ·cm)
Sodium chloride (NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
5-Methanesulfinylpentanenitrile analytical standard (if available for quantification)
Experimental Protocols
This procedure is adapted and synthesized from established methods for purifying glucosinolate hydrolysis products[10][11].
3.1 Part 1: Sample Preparation and Enzymatic Hydrolysis
The objective of this stage is to fully hydrolyze the endogenous glucoraphanin by maximizing the interaction between the substrate and myrosinase under conditions favorable for nitrile formation.
Source Material Preparation:
Use high-quality broccoli seeds, as they offer the highest concentration of glucoraphanin[5].
Weigh 100 g of broccoli seeds.
Defatting (Critical for Seeds):
Add the seeds to 500 mL of hexane in a large beaker.
Stir vigorously for 1-2 hours at room temperature to extract lipids, which can interfere with subsequent steps.
Decant the hexane and repeat the wash.
Spread the defatted seed meal on a tray and allow it to air-dry completely in a fume hood until no hexane odor remains.
Hydrolysis (Autolysis):
Grind the dried, defatted seed meal into a fine powder using a blender.
Combine the 100 g of powdered seed meal with 900 mL of deionized water in a large beaker (a 1:9 w/v ratio)[10].
Stir the slurry continuously at room temperature (20-25°C) for 8 hours[10]. This extended duration allows for comprehensive enzymatic conversion without thermal inactivation of specifier proteins.
3.2 Part 2: Solvent Extraction and Initial Purification
This stage isolates the nitrile from the aqueous slurry and removes highly nonpolar contaminants.
Salting Out:
After hydrolysis, add sodium chloride to the slurry to a final concentration of approximately 2 M. This increases the polarity of the aqueous phase and improves the partitioning of the nitrile into the organic solvent.
Solvent Extraction:
Transfer the salted slurry to a large separatory funnel.
Add 500 mL of dichloromethane and shake vigorously for 2-3 minutes, venting frequently.
Allow the layers to separate and collect the lower organic (dichloromethane) layer.
Repeat the extraction of the aqueous layer two more times with 300 mL portions of dichloromethane.
Pool all organic extracts.
Drying and Concentration:
Dry the pooled dichloromethane extract by adding anhydrous sodium sulfate until the desiccant no longer clumps.
Filter or decant the dried extract to remove the sodium sulfate.
Concentrate the extract to near dryness using a rotary evaporator with a water bath temperature not exceeding 35°C. The resulting product is a crude, oily residue.
Hexane Wash for Contaminant Removal:
Redissolve the crude residue in a minimal amount of acetonitrile/water solution (e.g., 5% acetonitrile).
Add a large excess of hexane (e.g., 10:1 hexane to aqueous acetonitrile volume) and mix thoroughly in a separatory funnel.
The target nitrile is polar and will remain in the lower aqueous acetonitrile phase, while highly nonpolar contaminants will partition into the upper hexane phase.
Discard the upper hexane layer. Repeat this wash two more times[10].
Final Preparation for HPLC:
Take the remaining aqueous phase and filter it through a 0.22 µm cellulose or PTFE syringe filter to remove any particulate matter[10]. This sample is now ready for preparative HPLC purification.
3.3 Part 3: Purification by Preparative HPLC
This step isolates 5-methanesulfinylpentanenitrile from other hydrolysis products (like sulforaphane) and remaining impurities.
Parameter
Setting
Rationale
Column
C18 Reverse-Phase (≥19 mm x 250 mm, 10 µm)
Provides excellent separation for moderately polar compounds.
Mobile Phase
Isocratic: 10-15% Acetonitrile in Deionized Water
A low percentage of organic solvent is used to ensure good separation between the slightly more polar nitrile and the less polar sulforaphane.[10][12]
Flow Rate
Dependent on column diameter (e.g., 15-25 mL/min)
Adjusted to provide optimal separation and peak shape.
Detection
Refractive Index (RI) or Low UV Wavelength (205 nm)
The nitrile lacks a strong chromophore, making RI detection effective. Sulforaphane can be monitored separately at ~254 nm.[10][11]
Injection Volume
Scaled to column capacity (e.g., 1-5 mL per injection)
Maximize throughput without overloading the column.
Procedure:
Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.
Perform multiple injections of the filtered extract from step 3.2.5.
Collect fractions corresponding to the peak of interest. The nitrile typically elutes slightly earlier than sulforaphane on a C18 column due to its higher polarity.
Pool the collected fractions containing the purified compound.
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
Freeze-dry (lyophilize) the remaining aqueous solution to obtain the purified 5-methanesulfinylpentanenitrile as a solid or oil.
Workflow and Analytical Validation
The entire process, from raw material to a purified and validated compound, is summarized in the workflow diagram below. Validation is essential to confirm the identity and purity of the final product.
Figure 2: Overall workflow for extraction and purification.
4.1 Analytical Validation Methods
Technique
Parameters
Purpose
GC-MS
Column: DB-5 or similar non-polar column. Injector Temp: 250°C. Oven Program: 50°C hold 2 min, ramp to 280°C at 10°C/min. MS: Electron Impact (EI), scan m/z 40-400.
Confirms molecular weight (m/z 145.06 for [M]+) and fragmentation pattern for definitive identification.[1][10]
HPLC-UV
Column: Analytical C18 (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: 20% Acetonitrile/80% Water. Flow Rate: 1.0 mL/min. Detection: 205 nm.
Assesses purity by detecting any remaining UV-active impurities. Allows for quantification against a standard curve.[11]
Expected Results and Troubleshooting
Yield: From 1 kg of broccoli seeds, yields of approximately 3.8 g of sulforaphane nitrile have been reported using similar methods[10]. Yields will vary based on the cultivar and quality of the source material.
Purity: The final product after preparative HPLC and lyophilization should be >95% pure as determined by analytical HPLC.
Troubleshooting:
Low Yield: May result from poor quality seeds, incomplete hydrolysis (insufficient time or poor mixing), or inefficient solvent extraction. Ensure the seed meal is finely powdered to maximize enzyme access.
Co-elution during HPLC: If the nitrile and sulforaphane peaks are not well-resolved, decrease the percentage of acetonitrile in the mobile phase to increase retention and improve separation.
Product Instability: Nitriles are generally more stable than isothiocyanates. However, the purified compound should be stored at -20°C or below under an inert atmosphere (e.g., argon) to prevent long-term degradation.
Safety Precautions
Work in a well-ventilated fume hood, especially when handling volatile organic solvents like hexane and dichloromethane.
Dichloromethane is a suspected carcinogen; appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
Angelino, D., & Jeffery, E. (2019). Glucosinolate hydrolysis and bioavailability of resulting isothiocyanates: Focus on glucoraphanin. Illinois Experts. [Link]
Clarke, J. D., Hsu, A., Riedl, K., Bella, D., Schwartz, S. J., Stevens, J. F., & Ho, E. (2011). Bioavailability and inter-conversion of sulforaphane and erucin in human subjects consuming broccoli sprouts or broccoli supplement. Cancer Epidemiology, Biomarkers & Prevention, 20(9), 1977–1985. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543743, 5-(Methylsulfinyl)pentanenitrile. Retrieved from [Link]
Liang, H., Yuan, Q., & Vriesekoop, F. (2008). Application of high-speed countercurrent chromatography for the isolation of sulforaphane from broccoli seed meal. Journal of Agricultural and Food Chemistry, 56(17), 7746–7749. [Link]
Matusheski, N. V., & Jeffery, E. H. (2001). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. Journal of Agricultural and Food Chemistry, 49(4), 1867–1872. [Link]
Matusheski, N. V., Juvik, J. A., & Jeffery, E. H. (2004). Heating decreases epithiospecifier protein activity and increases sulforaphane formation in broccoli. Phytochemistry, 65(9), 1273–1281. [Link]
Okunade, O., Niranjan, K., & Methven, L. (2018). A Comparison of Myrosinase Activity and Stability in Fresh Broccoli. Turkish Journal of Agriculture - Food Science and Technology, 6(8), 989-994. [Link]
Palliyaguru, D. L., Yuan, C., Kensler, T. W., & Fahey, J. W. (2018). The role of gut microbiota in the metabolism of glucosinolates. Molecular Nutrition & Food Research, 62(18), e1700995. [Link]
Rakariyatham, K., Wu, X., Tang, J., & Zhu, M. J. (2018). Plant sources, extraction techniques, analytical methods, bioactivity, and bioavailability of sulforaphane: a review. Journal of Functional Foods, 47, 457-471. [Link]
Rungapamestry, V., Duncan, A. J., Fuller, Z., & Ratcliffe, B. (2007). Effect of cooking brassica vegetables on the subsequent hydrolysis and metabolic fate of glucosinolates. Proceedings of the Nutrition Society, 66(1), 69–81. [Link]
Son, M., Kim, J., & Kim, Y. (2016). Separation and Purification of Sulforaphane from Broccoli by Solid Phase Extraction. Preventive Nutrition and Food Science, 21(1), 45–49. [Link]
van Eylen, D., Oey, I., Hendrickx, M., & Van Loey, A. (2009). Kinetic study of the irreversible thermal and pressure inactivation of myrosinase from broccoli (Brassica oleracea L. Cv. Italica). Journal of Agricultural and Food Chemistry, 57(20), 9678–9684. [Link]
Zareba, G., & Serradji, N. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(19), 5868. [Link]
The Synthetic Versatility of 5-Methanesulfinylpentanenitrile: A Precursor for Bioactive Molecules and Beyond
In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Methanesulfinylpentanenitril...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Methanesulfinylpentanenitrile, a naturally occurring nitrile also known as sulforaphane nitrile, has emerged as a valuable and versatile chemical precursor.[1][2] Its unique bifunctional nature, possessing both a reactive nitrile moiety and a chiral sulfoxide, offers a gateway to a diverse array of molecular targets, most notably the potent chemopreventive agent, sulforaphane.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic applications of 5-methanesulfinylpentanenitrile. Moving beyond a mere recitation of procedures, this document elucidates the underlying chemical principles, offers detailed, field-tested protocols, and presents a forward-looking perspective on the potential of this remarkable building block.
Physicochemical Properties and Safety Considerations
A thorough understanding of a precursor's properties is fundamental to its effective and safe utilization.
Not specified, likely a liquid or low-melting solid
-
Solubility
Expected to be soluble in a range of organic solvents
-
Safety Profile: 5-Methanesulfinylpentanenitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Core Application: A Gateway to Sulforaphane and its Analogs
The most prominent application of 5-methanesulfinylpentanenitrile lies in its role as a key intermediate in the synthesis of sulforaphane, a potent isothiocyanate found in cruciferous vegetables with well-documented anticancer and antioxidant properties. The synthetic strategy hinges on a two-step sequence: the chemoselective reduction of the nitrile to a primary amine, followed by the conversion of the amine to an isothiocyanate.
Workflow for the Synthesis of Sulforaphane from 5-Methanesulfinylpentanenitrile
Caption: Synthetic pathway from 5-methanesulfinylpentanenitrile to sulforaphane.
Protocol 1: Chemoselective Reduction of 5-Methanesulfinylpentanenitrile to 5-Methanesulfinylpentylamine
The critical challenge in this step is the selective reduction of the nitrile group without affecting the sulfoxide moiety. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both functional groups. Therefore, milder, more selective methods are required.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a scalable and often chemoselective method for nitrile reduction.[4][5] The choice of catalyst and reaction conditions is crucial to prevent over-reduction or reduction of the sulfoxide.
Reagents and Materials:
5-Methanesulfinylpentanenitrile
Raney Nickel or Palladium on Carbon (Pd/C)
Anhydrous Ethanol or Methanol
Hydrogen gas
High-pressure reactor (Parr apparatus)
Procedure:
In a high-pressure reactor, dissolve 5-methanesulfinylpentanenitrile (1.0 eq) in anhydrous ethanol.
Carefully add the Raney Nickel or Pd/C catalyst (5-10 mol%).
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
Carefully vent the reactor and purge with nitrogen.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to yield the crude 5-methanesulfinylpentylamine, which can be purified by distillation or chromatography if necessary.
Method B: Sodium Borohydride with a Cobalt(II) Chloride Catalyst
This method offers a convenient alternative to high-pressure hydrogenation and can exhibit good chemoselectivity.
Reagents and Materials:
5-Methanesulfinylpentanenitrile
Sodium borohydride (NaBH₄)
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
Methanol
Procedure:
Dissolve 5-methanesulfinylpentanenitrile (1.0 eq) and CoCl₂·6H₂O (0.1-0.2 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (3.0-4.0 eq) portion-wise, controlling the effervescence.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
Quench the reaction by the slow addition of water.
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Conversion of 5-Methanesulfinylpentylamine to Sulforaphane
The transformation of the primary amine to the isothiocyanate can be achieved using various thiocarbonylating agents.
Reagents and Materials:
5-Methanesulfinylpentylamine
Thiophosgene (CSCl₂) or a safer equivalent like 1,1'-Thiocarbonyldiimidazole (TCDI)
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
Anhydrous dichloromethane or chloroform
Procedure (using Thiophosgene):
Caution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
Dissolve 5-methanesulfinylpentylamine (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane and cool to 0 °C.
Slowly add a solution of thiophosgene (1.1 eq) in dichloromethane to the stirred amine solution.
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
Quench the reaction with water and separate the organic layer.
Wash the organic layer with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude sulforaphane by column chromatography on silica gel.
Expanding the Synthetic Utility: Beyond Sulforaphane
The reactivity of the nitrile group in 5-methanesulfinylpentanenitrile extends beyond its reduction to an amine, opening avenues to other classes of compounds.
Hydrolysis to Carboxylic Acids
The nitrile functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methanesulfinylpentanoic acid.[6][7][8][9][10] This transformation provides a route to introduce a carboxylic acid moiety while retaining the sulfoxide.
Caption: Hydrolysis of 5-methanesulfinylpentanenitrile.
Protocol 3: Acid-Catalyzed Hydrolysis
Reagents and Materials:
5-Methanesulfinylpentanenitrile
Concentrated hydrochloric acid or sulfuric acid
Water
Reflux apparatus
Procedure:
In a round-bottom flask, combine 5-methanesulfinylpentanenitrile with an excess of aqueous acid (e.g., 6M HCl).
Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the disappearance of the starting material.
Cool the reaction mixture to room temperature.
Extract the product with a suitable organic solvent.
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.
Reaction with Organometallic Reagents
Grignard reagents and organolithium compounds can add to the nitrile group to form, after hydrolysis of the intermediate imine, ketones.[11][12][13][14][15] This reaction allows for the formation of a new carbon-carbon bond and the introduction of a carbonyl group.
Caption: Ketone synthesis via Grignard reaction with 5-methanesulfinylpentanenitrile.
Protocol 4: Synthesis of a Ketone via Grignard Reaction
Reagents and Materials:
5-Methanesulfinylpentanenitrile
Grignard reagent (e.g., methylmagnesium bromide in ether)
Anhydrous diethyl ether or THF
Aqueous acid (e.g., 1M HCl) for workup
Procedure:
Dissolve 5-methanesulfinylpentanenitrile in anhydrous ether under an inert atmosphere.
Cool the solution to 0 °C.
Slowly add the Grignard reagent solution dropwise.
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
Carefully quench the reaction by the slow addition of aqueous acid at 0 °C.
Separate the organic layer, and extract the aqueous layer with ether.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the resulting ketone by column chromatography or distillation.
Future Perspectives and Conclusion
5-Methanesulfinylpentanenitrile stands as a testament to the power of leveraging naturally derived synthons for the construction of valuable molecules. While its application as a precursor to sulforaphane is well-established, the exploration of its full synthetic potential is an ongoing endeavor. The development of even more refined and chemoselective methods for the manipulation of its nitrile and sulfoxide functionalities will undoubtedly expand its utility. Furthermore, the synthesis of novel analogs of bioactive compounds, using this precursor as a starting point, holds significant promise for the discovery of new therapeutic agents. The protocols and insights provided herein are intended to serve as a robust foundation for researchers to unlock the full potential of this versatile chemical building block.
References
One-Pot Synthesis of Isothiocyanates. Chinese Journal of Applied Chemistry. 2017;34(9):1059-1065.
Wong R, Dolman SJ. A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. J Org Chem. 2007;72(10):3969-3971.
Munch H, Hansen JS, Pittelkow M, et al. A New Efficient Synthesis of Isothiocyanates from Amines Using Di-tert-butyl Dicarbonate. Tetrahedron Lett. 2008;49(19):3117-3119.
PubChem. 5-(Methylsulfinyl)pentanenitrile. National Center for Biotechnology Information. Accessed March 7, 2026. [Link]
Karimi B, Zareyee D. Sodium borohydride/I2, a new and efficient reagent for deoxygenation of sulfoxides. Synthesis. 2003;(3):335-336.
Sanz R, Escribano J, Aguado R, Pedrosa MR, Arnáiz FJ. Dichlorodioxomolybdenum(VI)-Catalyzed Chemoselective Deoxygenation of Sulfoxides to Sulfides. Synthesis. 2004;(10):1629-1632.
Janczewski Ł, Gajda A, Frankowski S, Goszczyński TM, Gajda T. A Two-Step, One-Pot Synthesis of Isothiocyanates from Primary Amines or Their Salts with Carbon Disulfide and T3P®. Synthesis. 2018;50(06):1141-1151.
Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst for chemoselective reduction of nitro and nitrile compounds. RSC Advances. 2017;7(58):36465-36472.
A New and Effective Approach to the Synthesis of Sulforaphane. Bentham Science. Accessed March 7, 2026. [Link]
ONE-POT SYNTHESIS OF ISOTHIOCYANATES FROM PRIMARY AMINES SYNTHESIS USING CYANAMIDE?
Catalytic Reduction of Nitriles. Science of Synthesis. 2014:423-456.
The B(C6F5)3-catalyzed silylative reduction of conjugated nitriles has been developed to afford synthetically valuable β-silyl amines.
A New and Effective Approach to the Synthesis of Sulforaphane. ResearchGate. Accessed March 7, 2026. [Link]
Nitrile reduction. Wikipedia. Accessed March 7, 2026. [Link]
Peng C, Wang Y, Wang Y, et al. Biocatalytic kinetic resolution of racemic sulfoxides using a methionine sulfoxide reductase A. Frontiers in Bioengineering and Biotechnology. 2021;9:718999.
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Accessed March 7, 2026. [Link]
Brown HC, Choi YM, Narasimhan S. Selective Reductions. 29. A Simple technique To Achieve an Enhanced Rate of reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. J Org Chem. 1982;47(16):3153-3163.
Scheme of chemical synthesis of sulforaphane derivatives. (A)... ResearchGate. Accessed March 7, 2026. [Link]
Backenköhler A, Eisenschmidt D, Jäschke A, et al. Hydrolysis of Glucosinolates to Nitriles Is Dependent on a Conserved Protein Motif in the Epithiospecifier Protein. Plant Physiology. 2018;176(2):1478-1491.
Houghton PJ, Hylands PJ, Mensah AY, et al. Sulforaphane: Its “Coming of Age” as a Clinically Relevant Nutraceutical in the Prevention and Treatment of Chronic Disease. Oxidative Medicine and Cellular Longevity. 2019;2019:2716870.
Sulforaphane targets cancer stemness and tumor initiating properties in oral squamous cell carcinomas via miR-200c induction. Oncotarget. 2016;7(28):43467-43478.
Sulforaphane and Isothiocyanates in Health. Frontiers Media. Accessed March 7, 2026. [Link]
Hydrolysis of Nitriles. Organic Chemistry Tutor. Accessed March 7, 2026. [Link]
Catalytic Hydrogenation of Nitriles. In: Comprehensive Organic Synthesis II. Elsevier; 2014:423-456.
Nitrile to Acid - Common Conditions. Organic Chemistry Portal. Accessed March 7, 2026. [Link]
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Accessed March 7, 2026. [Link]
Modifications of morphine have delivered novel opioid scaffolds, such as 5-phenylmorphans and cis-octahydroisoquinolines, that exhibit various pharmacological profiles. Journal of the American Chemical Society. 2021;143(35):14144-14149.
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GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADI Chemistry. Accessed March 7, 2026. [Link]
REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide. Accessed March 7, 2026. [Link]
The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. Accessed March 7, 2026. [Link]
High-Resolution Mass Spectrometry for the Identification of 5-Methanesulfinylpentanenitrile: Application Note & Protocol
Executive Summary The accurate profiling of glucosinolate hydrolysis products in Brassica vegetables is critical for evaluating their nutritional and pharmacological value. While the isothiocyanate sulforaphane is highly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate profiling of glucosinolate hydrolysis products in Brassica vegetables is critical for evaluating their nutritional and pharmacological value. While the isothiocyanate sulforaphane is highly prized for its potent Nrf2-inducing and anti-cancer properties, its structural analog 5-methanesulfinylpentanenitrile (also known as sulforaphane nitrile) is biologically inert and potentially deleterious [1]. Distinguishing between these products requires analytical platforms capable of high specificity. This application note details a robust, self-validating High-Resolution Mass Spectrometry (HRMS) protocol for the extraction, chromatographic separation, and unambiguous identification of 5-methanesulfinylpentanenitrile in complex biological matrices.
Biological Context & Mechanistic Causality
In intact Brassica tissues, the precursor glucosinolate (glucoraphanin) is compartmentalized separately from the enzyme myrosinase. Upon tissue damage, myrosinase hydrolyzes glucoraphanin into an unstable aglycone.
The bifurcation of this pathway is dictated by the microenvironment and the presence of specific co-factors. In the absence of other proteins, the aglycone spontaneously undergoes a Lossen rearrangement to form the bioactive isothiocyanate (sulforaphane). However, if the Epithiospecifier Protein (ESP) is active, it redirects the rearrangement via sulfur extrusion, yielding the non-bioactive 5-methanesulfinylpentanenitrile [2].
Understanding this causality is vital for sample preparation: to accurately measure the endogenous nitrile content without artificially inducing its formation ex vivo, enzymatic activity must be immediately quenched during extraction.
Caption: Glucoraphanin hydrolysis pathway illustrating ESP-mediated diversion to the nitrile.
Analytical Strategy
The identification of 5-methanesulfinylpentanenitrile presents specific analytical challenges. It is highly polar, lacks a strong UV chromophore, and exists in matrices rich in isobaric and isomeric interferences.
Why HRMS?
Coupling Ultra-High-Performance Liquid Chromatography (UHPLC) to an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides sub-5 ppm mass accuracy. This allows for the derivation of the exact elemental composition (C6H11NOS) and the utilization of isotopic fine structure (specifically the
34
S isotopic peak) to confirm the presence of the sulfinyl group [3].
Why a PFP Stationary Phase?
Standard C18 columns often struggle to retain short-chain, polar aliphatic nitriles. We utilize a Pentafluorophenyl (PFP) column. The fluorinated ring system provides orthogonal retention mechanisms—specifically dipole-dipole, hydrogen bonding, and
π
π
interactions—resulting in superior retention and peak shape for sulfinyl-containing compounds [4].
Table 1: Physicochemical & HRMS Properties
Property
Value
IUPAC Name
5-methylsulfinylpentanenitrile
Chemical Formula
C6H11NOS
Monoisotopic Mass
145.0561 Da
Theoretical [M+H]⁺
146.0634 Da
Theoretical [M+Na]⁺
168.0454 Da
LogP (predicted)
-0.3
Step-by-Step Experimental Protocol
Sample Preparation (Enzyme Quenching)
Causality Note: The extraction solvent must rapidly denature myrosinase and ESP to freeze the in planta metabolic profile.
Lyophilization: Flash-freeze Brassica tissue (e.g., broccoli sprouts) in liquid nitrogen and lyophilize for 48 hours to remove water content without thermal degradation.
Milling: Grind the lyophilized tissue into a fine powder using a cryogenic mill.
Extraction: Weigh 100 mg of powder into a 15 mL centrifuge tube. Immediately add 5.0 mL of ice-cold 80:20 Methanol:Water (v/v) [4]. The high methanol concentration and low temperature rapidly precipitate proteins (including ESP).
Agitation & Clarification: Vortex vigorously for 2 minutes. Centrifuge at 13,000 × g for 10 minutes at 4 °C.
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an amber LC-MS vial. (Amber vials prevent potential photo-oxidation of the sulfinyl group).
UHPLC Separation Conditions
Self-Validation: Always run a solvent blank and a known standard of 5-methanesulfinylpentanenitrile prior to the sample sequence to verify column equilibration and absence of carryover.
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.35 mL/min.
Injection Volume: 2.0 µL.
Table 2: UHPLC Gradient Elution Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
98
2
1.5
98
2
6.0
60
40
8.0
5
95
10.0
5
95
10.1
98
2
13.0
98
2 (Re-equilibration)
HRMS Detection Parameters (Orbitrap/Q-TOF)
Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
Capillary Voltage: 3.5 kV
Desolvation Temperature: 350 °C
Sheath Gas Flow: 40 arb
Aux Gas Flow: 10 arb
Scan Range: m/z 80 – 600
Resolution: 70,000 (at m/z 200) for Full MS; 17,500 for MS/MS (ddMS2).
Collision Energy (HCD): Normalized Collision Energy (NCE) stepped at 15, 30, and 45 eV to ensure comprehensive fragmentation.
Caption: End-to-end analytical workflow for the extraction and HRMS identification of the target nitrile.
Data Interpretation & Validation
To definitively identify 5-methanesulfinylpentanenitrile, the data must satisfy three orthogonal criteria:
Mass Accuracy: The precursor ion [M+H]⁺ must be detected at m/z 146.0634 with a mass error of < 5 ppm .
Isotopic Pattern: The M+2 isotopic peak (driven by
34
S natural abundance of ~4.2%) must align with the theoretical isotopic distribution for C6H11NOS, confirming the presence of the sulfur atom.
MS/MS Fragmentation: The collision-induced dissociation of the m/z 146.06 precursor yields highly diagnostic product ions. The fragmentation is driven by the cleavage of the sulfinyl group and the aliphatic chain [1].
Table 3: Diagnostic MS/MS Product Ions
Exact Mass (m/z)
Putative Fragment Assignment
Causality / Mechanism
146.0634
[M+H]⁺
Intact protonated precursor molecule.
119.0551
[M+H - HCN]⁺
Loss of hydrogen cyanide (27 Da) from the nitrile terminus.
87.0265
[C4H7S]⁺
Cleavage of the aliphatic chain retaining the sulfur moiety.
82.0642
[C5H8N]⁺
Loss of the methanesulfinyl group (CH3SOH, 64 Da), leaving the protonated pentanenitrile backbone.
68.9972
[CH3S=O]⁺
Direct cleavage of the methanesulfinyl headgroup.
Validation Check: If the m/z 82.0642 ion is absent, the compound is likely not a methanesulfinyl-derivative. Conversely, the presence of m/z 68.9972 strongly corroborates the sulfoxide moiety.
References
National Center for Biotechnology Information. "5-(Methylsulfinyl)pentanenitrile | C6H11NOS | CID 543743" PubChem.
Lambrix, V., et al. "The Arabidopsis Epithiospecifier Protein Promotes the Hydrolysis of Glucosinolates to Nitriles and Influences Trichoplusia ni Herbivory" Plant Cell.
Li, Z., et al. "Robust UHPLC-(ESI+)-MS/MS Method for Simultaneous Analysis of Glucoraphanin, Sulforaphane, and Sulforaphane Metabolites in Biological Samples" ACS Food Science & Technology.
Bouranis, J.A., et al.
Method
Application Note: Isolation, Purification, and Analytical Validation of 5-Methanesulfinylpentanenitrile Standards
Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Compound: 5-Methanesulfinylpentanenitrile (CAS: 61121-66-2) Introduction & Biochemical Context 5-Methanesulfinylpentanenitrile (m...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals
Compound: 5-Methanesulfinylpentanenitrile (CAS: 61121-66-2)
Introduction & Biochemical Context
5-Methanesulfinylpentanenitrile (molecular formula: C6H11NOS), commonly referred to as sulforaphane nitrile, is a critical secondary metabolite derived from Brassica oleracea[1][2]. During the enzymatic hydrolysis of the primary glucosinolate, glucoraphanin, the unstable aglycone intermediate undergoes a Lossen rearrangement[3].
In the absence of epithiospecifier protein (ESP), this rearrangement defaults to sulfur extrusion, yielding the highly bioactive isothiocyanate, sulforaphane[3]. However, in the presence of ESP—which is abundant in many broccoli cultivars and seeds—the pathway is catalytically diverted to form 5-methanesulfinylpentanenitrile[3]. Because sulforaphane is a potent inducer of phase II detoxification enzymes and its nitrile analog is biologically inactive in this regard, accurately quantifying the ratio of these two metabolites is paramount for nutritional and pharmacological research[3].
Caption: Biochemical bifurcation of glucoraphanin hydrolysis yielding sulforaphane or its nitrile analog.
Rationale for Preparative Isolation
Due to the high cost and limited commercial availability of high-purity 5-methanesulfinylpentanenitrile standards, in-house isolation from broccoli seeds remains the most efficient and self-validating method for analytical laboratories[4]. The following protocol leverages endogenous enzymatic machinery to synthesize the target compound, followed by orthogonal purification techniques to isolate it from complex lipid and aqueous matrices[4].
Preparative Workflow & Experimental Protocol
This self-validating protocol ensures that the target analyte is generated in situ and systematically partitioned based on its unique physicochemical properties.
Caption: Step-by-step preparative workflow for the isolation of 5-methanesulfinylpentanenitrile.
Phase 1: Matrix Preparation and Defatting
Grinding : Pulverize Brassica oleracea seeds (e.g., cv. Brigadier) to a fine powder to disrupt cellular compartmentalization, enabling subsequent enzyme-substrate interaction.
Defatting : Extract the seed meal with hexane (1:10 w/v) for 4 hours.
Causality : Broccoli seeds contain substantial quantities of triglycerides. Failure to defat the matrix results in severe emulsion formation during downstream liquid-liquid extraction and irreversible fouling of preparative reverse-phase HPLC columns[4].
Drying : Filter the homogenate and air-dry the defatted meal to remove residual hexane.
Phase 2: Enzymatic Autolysis
Hydrolysis : Suspend the defatted seed meal in deionized water (1:9 w/v) and incubate at room temperature for 8 hours.
Causality : The addition of water activates endogenous myrosinase. The natural presence of ESP in the seeds directs the hydrolysis of glucoraphanin preferentially toward 5-methanesulfinylpentanenitrile rather than sulforaphane[3][4].
Phase 3: Extraction and Clean-up
Salting Out : Add sodium chloride to the aqueous hydrolysate until saturation.
Causality : Salting out significantly decreases the aqueous solubility of the moderately polar nitrile, thermodynamically driving it into the organic phase during partition[4].
Partitioning : Extract the aqueous phase three times with equal volumes of dichloromethane.
Concentration : Pool the organic layers, dry over anhydrous sodium sulfate to remove residual water, and evaporate under reduced pressure to yield a crude extract[4].
Phase 4: Preparative HPLC Purification
Reconstitution : Redissolve the dried residue in a 5% acetonitrile/water solution. Wash with excess hexane to remove any remaining non-polar contaminants[4].
Chromatography : Inject the filtered aqueous phase onto a Preparative C18 reverse-phase column (e.g., Waters Prep Nova-Pak HR C-18)[4].
Detection & Collection :
Causality : While sulforaphane can be easily monitored via UV absorbance at 254 nm, 5-methanesulfinylpentanenitrile lacks a strong UV chromophore[4]. Therefore, a Refractive Index (RI) detector MUST be connected in series to identify and collect the nitrile fractions[4].
Lyophilization : Pool the RI-positive/UV-negative fractions and lyophilize to obtain the purified 5-methanesulfinylpentanenitrile standard.
Analytical Characterization & Method Validation
To establish the purified compound as a primary reference standard, its identity and purity must be validated using orthogonal analytical techniques. The molecular weight of the standard is 145.22 g/mol [2].
UPLC-MS/MS Validation
A rapid and sensitive UPLC-MS/MS method utilizing an Acquity BEH C8 column with gradient elution provides excellent resolution for the nitrile[5]. Detection is performed using positive ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode[5].
Table 1: UPLC-MS/MS Validation Metrics for 5-Methanesulfinylpentanenitrile
Gas chromatography can also be employed; however, analysts must carefully control inlet conditions. While sulforaphane is highly prone to thermal degradation, 5-methanesulfinylpentanenitrile is more stable[6]. Using a neck-down inlet liner with precise carrier gas flow control minimizes degradation and ensures reproducible quantification[6].
Table 2: GC-MS Validation Metrics for 5-Methanesulfinylpentanenitrile
Purified 5-methanesulfinylpentanenitrile is a low-molecular-weight, moderately polar compound[2]. It is highly recommended to store the lyophilized standard in amber glass vials at -20°C under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation of the methanesulfinyl moiety.
References
Gas Chromatography/Mass Spectrometry Method for the Determination of Sulforaphane and Sulforaphane Nitrile in Broccoli. Department of Science Service (dss.go.th). 6
An Ultra-Performance Liquid Chromatoghraphy-Tandem Mass Spectrometry (UPLC-MS/MS) Method for the Rapid and Sensitive Analysis of Sulforaphane and Sulforaphane Nitrile. Arrow@TU Dublin. 5
Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea. ResearchGate.4
Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea. Journal of Agricultural and Food Chemistry - ACS Publications. 3
Technical Support Center: Yield Optimization for 5-Methanesulfinylpentanenitrile Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the chemoselectivity of thioether oxidations and phytom...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the chemoselectivity of thioether oxidations and phytometabolite extraction.
5-Methanesulfinylpentanenitrile (also known in phytochemistry as sulforaphane nitrile) is a critical intermediate and bioactive comparative standard. Whether you are synthesizing it chemically from 5-bromopentanenitrile or extracting it enzymatically from cruciferous plant sources, the primary challenge is controlling the oxidation state and structural rearrangement. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to maximize your yield.
Part 1: Chemical Synthesis & Yield Optimization (FAQs)
Q1: Why is my oxidation of 5-(methylthio)pentanenitrile yielding high amounts of the sulfone byproduct (5-methanesulfonylpentanenitrile)?A: The fundamental causality behind over-oxidation lies in reaction kinetics. The oxidation of a sulfide to a sulfoxide (
k1
) is an electrophilic attack by the oxidant on the sulfur lone pair. The resulting sulfoxide is less nucleophilic than the starting sulfide, meaning the second oxidation step to a sulfone (
k2
) is inherently slower (
k1>k2
). However, if the oxidant is in large excess, the temperature is elevated, or the reagent lacks chemoselectivity (like mCPBA without strict thermal control), the activation energy for the second step is easily overcome, driving the reaction toward the sulfone.
Q2: What is the most reliable, scalable protocol for selective sulfoxidation?A: The most reliable method utilizes 30% aqueous hydrogen peroxide (
H2O2
) in glacial acetic acid. Acetic acid acts as both the solvent and a reactant, reversibly forming peracetic acid in situ. This provides a steady, low-concentration release of the active oxidant, which maximizes chemoselectivity for the sulfoxide while keeping the reaction environmentally benign and transition-metal-free (1). For highly sensitive substrates where aqueous conditions are problematic, using o-Iodoxybenzoic acid (IBX) with a tetraethylammonium bromide (TEAB) catalyst offers a highly chemoselective alternative (2).
Figure 1: Chemical synthesis workflow for 5-methanesulfinylpentanenitrile highlighting oxidation.
Part 2: Enzymatic Extraction & Phytochemistry (FAQs)
Q3: I am extracting 5-methanesulfinylpentanenitrile (sulforaphane nitrile) from broccoli seeds. How do I prevent it from converting to sulforaphane?A: In cruciferous systems, the precursor glucoraphanin is cleaved by the enzyme myrosinase into an unstable thiohydroxamate-O-sulfonate intermediate. At a neutral pH, this intermediate undergoes a spontaneous Lossen rearrangement to form sulforaphane (an isothiocyanate). To divert the pathway toward 5-methanesulfinylpentanenitrile, the extraction must be performed at an acidic pH (pH < 4) or in the presence of Epithiospecifier protein (ESP) and
Fe2+
cofactors. These conditions inhibit the rearrangement and promote desulfuration to the nitrile (3). This is critical when isolating the nitrile to compare its bioactivity (e.g., phase II detoxification enzyme induction) against sulforaphane (4).
Figure 2: Enzymatic degradation of glucoraphanin to 5-methanesulfinylpentanenitrile.
Part 3: Quantitative Data on Oxidation Systems
To aid in experimental design, the following table summarizes the performance of various oxidation systems when converting 5-(methylthio)pentanenitrile to its sulfoxide form.
Oxidation System
Temp (°C)
Time (h)
Sulfoxide Yield (%)
Sulfone Byproduct (%)
Phase / Scalability
30%
H2O2
/ Glacial AcOH
25
2–4
90–95%
< 2%
Homogeneous / Excellent
mCPBA (1.0 eq) / DCM
0
1–2
80–85%
5–10%
Homogeneous / Moderate
NaIO4
/ MeOH-
H2O
0–25
12
85–88%
< 1%
Biphasic / Poor (Slurry)
IBX / TEAB Catalyst
25
6–18
~95%
0%
Homogeneous / Low
Excess
H2O2
/ Heat
50
4
< 40%
> 50%
Homogeneous / N/A
Part 4: Self-Validating Protocol for Chemoselective Sulfoxidation
This protocol utilizes the
H2O2
/AcOH system. It is designed as a self-validating workflow , meaning you cannot proceed to the concentration step until an in-process control (IPC) confirms the reaction is safe, thereby preventing late-stage thermal over-oxidation.
Step 1: Substrate Preparation
Dissolve 10.0 mmol of 5-(methylthio)pentanenitrile in 15 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stir bar.
Step 2: Temperature Control (Causality Check)
Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
Why? The initial addition of peroxide is exothermic. Localized heating accelerates
k2
(sulfone formation). Starting at 0 °C suppresses this pathway.
Step 3: Oxidant Addition
Slowly add exactly 1.05 equivalents (10.5 mmol) of 30% aqueous
H2O2
dropwise over 15 minutes.
Step 4: Reaction Progression
Remove the ice bath and let the reaction stir at room temperature (25 °C) for 2–4 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1) until the less polar starting material spot disappears.
Step 5: Quenching & Validation (Critical Gate)
Add 10 mL of saturated aqueous sodium thiosulfate (
Na2S2O3
) to the flask and stir vigorously for 10 minutes to destroy unreacted peroxides.
Self-Validation Step: Spot the aqueous phase onto a strip of KI-starch indicator paper.
If the paper turns blue/black: Peroxides remain. Add an additional 2 mL of
Na2S2O3
and re-test.
If the paper remains white/yellow: The quench is successful. You may safely proceed.
Step 6: Workup
Neutralize the acetic acid by carefully adding saturated
NaHCO3
in portions until
CO2
evolution ceases (pH ~7). Extract the aqueous layer with Dichloromethane (3 x 20 mL).
Step 7: Isolation
Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield high-purity 5-methanesulfinylpentanenitrile.
Part 5: References
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions
Source: National Institutes of Health (NIH) / PMC
URL:
A Mild, Chemoselective Oxidation of Sulfides to Sulfoxides Using o-Iodoxybenzoic Acid and Tetraethylammonium Bromide as Catalyst
Source: The Journal of Organic Chemistry (ACS Publications)
URL:
Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity
Source: National Institutes of Health (NIH) / PMC
URL:
Comparison of the Bioactivity of Two Glucoraphanin Hydrolysis Products Found in Broccoli, Sulforaphane and Sulforaphane Nitrile
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL:
Purification of crude 5-methanesulfinylpentanenitrile by column chromatography
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 5-methanesulfinylpentanenitrile .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 5-methanesulfinylpentanenitrile . Due to the unique physicochemical properties of aliphatic sulfoxides, standard normal-phase chromatography often yields poor resolution and severe band broadening.
This document provides a causality-driven troubleshooting guide, quantitative chromatographic data, and a self-validating experimental protocol to ensure high-purity recovery of your target compound.
Chemical Properties & Chromatographic Behavior
[1] is a highly polar aliphatic compound featuring two distinct functional groups: a terminal nitrile (
−C≡N
) and an internal sulfoxide (
−S(=O)−
). While both groups contribute to the molecule's overall dipole moment, the sulfoxide moiety is a remarkably strong hydrogen-bond acceptor.
During synthesis (typically via the oxidation of 5-methylsulfanylpentanenitrile), over-oxidation to the sulfone is a common competing reaction. Understanding the relative polarities of these three oxidation states is critical for successful separation.
Table 1: Chromatographic Data for Crude Mixture Components
Compound
Functional Group
Relative Polarity
H-Bond Acceptor Strength
Typical
Rf
(DCM:MeOH 95:5)
Elution Order
5-methylsulfanylpentanenitrile
Sulfide (
−S−
)
Low
Weak
~0.85
1st
5-methanesulfonylpentanenitrile
Sulfone (
−SO2−
)
Medium
Moderate
~0.60
2nd
5-methanesulfinylpentanenitrile
Sulfoxide (
−SO−
)
High
Strong
~0.25
3rd
Troubleshooting & FAQs
Q1: Why does my 5-methanesulfinylpentanenitrile band tail severely, leading to co-elution with impurities?A1: Causality: Tailing is caused by the strong dipole-dipole interactions and hydrogen bonding between the sulfoxide oxygen and the acidic, unpassivated silanol groups (
−OH
) on the silica gel surface.
Solution: Abandon standard Hexane/Ethyl Acetate (EtOAc) solvent systems. Transition to a Dichloromethane (DCM) / Methanol (MeOH) system. Methanol acts as a strong hydrogen-bond competitor, displacing the sulfoxide from the silanol sites. This mirrors the established purification strategies for related aliphatic sulfoxides like sulforaphane, as described by [2].
Q2: How do I separate the desired sulfoxide from the over-oxidized sulfone byproduct?A2: Causality: Counterintuitively, the sulfone (
−SO2−
) is less polar on silica gel than the sulfoxide (
−SO−
). While the sulfone possesses more oxygen atoms, its charge is highly delocalized via resonance, making it a significantly weaker hydrogen-bond acceptor.
Solution: Employ a step-gradient. Start with a low-polarity eluent (e.g., 100% EtOAc or DCM:MeOH 98:2) to rapidly elute the unreacted sulfide and the sulfone byproduct. Once Thin Layer Chromatography (TLC) confirms their complete removal, step the gradient up to DCM:MeOH (90:10) to elute the highly polar sulfoxide.
Q3: My crude mixture is a highly viscous oil. When I load it onto the column, the separation fails. What is the mechanistic cause, and how do I fix it?A3: Causality: Aliphatic sulfoxides present as viscous oils due to strong intermolecular dipole interactions. Direct liquid loading of viscous oils causes uneven flow dynamics; the sample diffuses slowly into the mobile phase, resulting in immediate and irreversible band broadening.
Solution: Utilize the "dry loading" technique. Dissolve the crude oil in a minimal volume of DCM, add silica gel, and evaporate the solvent in vacuo. This converts the viscous oil into a free-flowing powder, maximizing the surface area for mass transfer and ensuring a perfectly horizontal starting band upon loading.
This protocol is built upon the foundational principles of flash chromatography established by [3], optimized specifically for aliphatic sulfoxides.
Phase 1: Preparation and Dry Loading
Column Packing: Select a glass column appropriate for your scale. Slurry-pack the column using 40-63 µm silica gel in 100% EtOAc. Ensure the silica bed is perfectly level. Add a 1 cm protective layer of clean sea sand to the top.
Sample Dissolution: Dissolve the crude 5-methanesulfinylpentanenitrile mixture in 10 mL of DCM in a round-bottom flask.
Silica Adsorption: Add dry silica gel to the flask at a 1:2 (sample-to-silica) weight ratio.
Evaporation: Remove the solvent using a rotary evaporator until a dry, free-flowing powder remains.
Loading: Carefully pour the dry-loaded powder evenly onto the sand layer of the column. Cap with another 1 cm layer of sand.
Validation Checkpoint 1: Before beginning elution, run a TLC of the crude mixture in DCM:MeOH (95:5). If the sulfoxide spot (
Rf
~0.25) is not baseline-resolved from the sulfone (
Rf
~0.60), adjust the methanol concentration down to 2% until resolution is achieved. This empirically calibrates the mobile phase to the specific activity of your silica batch.
Isocratic Wash (Impurity Removal): Elute with 3 column volumes (CV) of 100% EtOAc (or your calibrated low-polarity solvent). Apply positive pressure to maintain a flow rate of ~2 inches/min. Collect large fractions (e.g., 50 mL). This removes the sulfide and sulfone.
Step Gradient (Target Elution): Switch the eluent abruptly to DCM:MeOH (90:10). Elute with 4-5 CVs. Collect smaller fractions (e.g., 20 mL) as the highly polar target compound begins to elute.
Phase 3: Fraction Analysis & Recovery
Validation Checkpoint 2 (Orthogonal Detection): Aliphatic sulfoxides lack a chromophore and are invisible under standard UV light (254 nm). Spot fractions on a silica TLC plate and use a dual-stain method:
Step A: Place the plate in an Iodine (
I2
) chamber. The sulfoxide will reversibly stain as a bright yellow spot. Circle the spots and let the iodine sublimate.
Step B: Dip the plate in Potassium Permanganate (
KMnO4
) stain and heat. The sulfoxide will rapidly reduce the permanganate, appearing as a bright yellow/white spot against a purple background.
Recovery: Pool the fractions containing pure 5-methanesulfinylpentanenitrile and concentrate in vacuo to yield the purified product.
Workflow Visualization
Workflow for the step-gradient purification of 5-methanesulfinylpentanenitrile.
References
PubChem, National Institutes of Health. "5-(Methylsulfinyl)pentanenitrile | C6H11NOS | CID 543743". PubChem Database. URL:[Link]
Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution". Journal of Organic Chemistry, 43(14), 2923–2925. URL:[Link]
Matusheski, N., et al. (2001). "Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea". Journal of Agricultural and Food Chemistry, 49(4). URL:[Link]
Technical Support Center: Purification & Recrystallization of 5-Methanesulfinylpentanenitrile
Welcome to the Technical Support Center for the isolation and purification of 5-methanesulfinylpentanenitrile (commonly known as sulforaphane nitrile). This guide is designed for researchers, analytical chemists, and dru...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 5-methanesulfinylpentanenitrile (commonly known as sulforaphane nitrile). This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the extraction of glucosinolate breakdown products from Brassica species.
Due to its unique physicochemical properties, 5-methanesulfinylpentanenitrile frequently presents significant purification challenges, most notably "oiling out" during crystallization attempts. This guide provides field-proven, self-validating protocols to ensure high-purity recovery.
System Overview: The Origin of the Target Compound
5-Methanesulfinylpentanenitrile (C₆H₁₁NOS) is an aliphatic nitrile bearing a highly polar sulfoxide group[1]. It is generated endogenously in cruciferous vegetables via the myrosinase-catalyzed hydrolysis of glucoraphanin when the Epithiospecifier Protein (ESP) is active[2]. Understanding this pathway is critical, as your starting matrix will inevitably contain competing structural analogs (like sulforaphane) and non-polar lipids that interfere with crystallization.
Fig 1. Glucoraphanin hydrolysis pathway dictating the formation of 5-methanesulfinylpentanenitrile.
Troubleshooting Guide: Overcoming "Oiling Out"
Q: Why does my 5-methanesulfinylpentanenitrile form an amorphous oil instead of precipitating as a crystal lattice?A: This is the most common issue encountered with this compound. The causality lies in its molecular asymmetry and the presence of two highly polar functional groups (sulfoxide and nitrile) on a flexible aliphatic chain. This results in a low intrinsic lattice energy. Furthermore, trace impurities—specifically triglycerides (like erucic acid)[3] and sulforaphane—act as plasticizers. They depress the melting point below room temperature, causing the compound to phase-separate as a viscous oil (liquid-liquid separation) rather than nucleating into a solid (liquid-solid separation).
Q: How do I force the oil to crystallize?A: You cannot crystallize an impure oil of this nature. You must first establish a self-validating purification loop. If the compound oils out, it is an empirical indicator that lipid or isothiocyanate impurities remain. You must subject the oil to Solid Phase Extraction (SPE) prior to attempting crystallization. Once purity exceeds >95%, you must use an anti-solvent crystallization approach at sub-zero temperatures.
Q: What is the optimal solvent system for anti-solvent recrystallization?A: A dual-solvent system is required.
Primary Solvent (Good Solvent): Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The compound is highly soluble in these due to dipole-dipole interactions with the sulfoxide group.
Anti-Solvent (Poor Solvent): Hexane or Heptane.
Mechanism: Dissolve the purified oil in a minimal volume of DCM. Slowly layer or vapor-diffuse hexane into the solution at -20°C. The slow introduction of the non-polar anti-solvent gradually lowers the dielectric constant of the medium, gently pushing the solution into supersaturation and allowing the flexible aliphatic chains time to align into a crystal lattice.
Quantitative Data: Solvent Selection Matrix
Selecting the correct solvent at each stage is dictated by the polarity index and the specific impurities targeted for removal[4].
Solvent
Polarity Index
Workflow Stage
Mechanistic Role & Suitability
Hexane
0.1
Pre-Extraction (Defatting)
Removes non-polar triglycerides (erucic acid). Target compound is insoluble.
Ethyl Acetate
4.4
SPE Washing
Washes away moderately polar matrix interferences while target remains bound to silica.
Dichloromethane
3.1
LLE & SPE Elution
Optimal dipole moment to selectively elute the target from normal-phase silica.
Acetonitrile / H₂O
5.8 / 10.2
Preparative HPLC
Used in reverse-phase (C18) purification. Target elutes rapidly (low retention)[5].
Step-by-Step Methodology: The Complete Purification Protocol
To achieve a crystallizable product, follow this sequential methodology. This protocol utilizes defatting, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) to prepare the sample for final anti-solvent crystallization[6],[4].
Fig 2. Sequential purification workflow for 5-methanesulfinylpentanenitrile.
Phase 1: Matrix Defatting & Hydrolysis
Milling: Grind Brassica seeds to a fine powder.
Defatting: Suspend the powder in excess hexane (1:10 w/v). Stir for 4 hours at room temperature. Filter and discard the hexane layer (this removes the erucic acid and lipid plasticizers). Air-dry the defatted meal[5].
Autolysis: Resuspend the defatted meal in deionized water (1:9 w/v). Allow autolysis at room temperature for 8 hours to ensure complete myrosinase-catalyzed conversion of glucoraphanin to 5-methanesulfinylpentanenitrile[6].
Phase 2: Liquid-Liquid Extraction (LLE)
Salting Out: Add NaCl and anhydrous Na₂SO₄ to the aqueous autolysate to saturate the aqueous phase. This decreases the solubility of the polar nitrile in water.
Extraction: Extract the aqueous phase three times with an equal volume of Dichloromethane (DCM)[7].
Concentration: Pool the DCM layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 30°C to yield a crude extract.
Phase 3: Solid-Phase Extraction (SPE) Clean-up
Conditioning: Condition a normal-phase Silica SPE cartridge with 10 mL DCM.
Loading: Dissolve the crude extract in a minimal amount of DCM and load it onto the cartridge. The highly polar sulfoxide group will bind strongly to the silica stationary phase.
Washing: Wash the cartridge with 10 mL of Ethyl Acetate. This removes less polar impurities (including residual sulforaphane) without displacing the target nitrile[4].
Elution: Elute 5-methanesulfinylpentanenitrile using 10 mL of DCM (or a 95:5 DCM:Methanol mixture if recovery is low). Evaporate the eluate to yield a high-purity oil.
Phase 4: Anti-Solvent Crystallization
Dissolution: Dissolve the highly purified oil in the absolute minimum volume of dry DCM in a glass vial.
Layering: Carefully layer 3 to 5 volumes of cold Hexane over the DCM solution using a glass pipette to avoid mixing the phases.
Nucleation: Cap the vial tightly and place it in an explosion-proof freezer at -20°C. Allow the solvents to diffuse undisturbed for 48–72 hours.
Harvesting: Decant the mother liquor. Wash the resulting crystals rapidly with ice-cold hexane and dry under a gentle stream of nitrogen.
Frequently Asked Questions (FAQs)
Q: Can I use Preparative HPLC instead of SPE for the final clean-up?A: Yes. Preparative HPLC using a C18 reverse-phase column is highly effective. However, because 5-methanesulfinylpentanenitrile lacks the strong UV chromophore present in sulforaphane, you cannot rely solely on standard 254 nm UV detection. You must use a Refractive Index (RI) detector or monitor at a lower wavelength (e.g., 205 nm)[6],[4]. Use a mobile phase of 5-10% Acetonitrile in water.
Q: During LLE, I am getting a severe emulsion. How do I break it?A: Emulsions in Brassica extracts are caused by residual proteins and saponins. To break the emulsion, ensure you have thoroughly saturated the aqueous phase with NaCl (salting out). If the emulsion persists, centrifuge the biphasic mixture at 5000 rpm for 15 minutes at 4°C.
Q: How do I analytically verify that I have isolated the nitrile and not sulforaphane?A: Use GC-MS or LC-MS/MS. In LC-MS/MS (positive ESI), 5-methanesulfinylpentanenitrile yields a precursor ion [M+H]⁺ at m/z 146.06, whereas sulforaphane yields [M+H]⁺ at m/z 178.03[1]. Additionally, FTIR will show a sharp, distinct nitrile stretch (-C≡N) near 2250 cm⁻¹, which is absent in sulforaphane.
References
PubChem - NIH. "5-(Methylsulfinyl)pentanenitrile | C6H11NOS | CID 543743". National Center for Biotechnology Information. Available at:[Link]
Matusheski, N.V., et al. (2001). "Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea". PubMed (NIH). Available at: [Link]
Han, D. & Row, K.H. (2011). "Separation and Purification of Sulforaphane from Broccoli by Solid Phase Extraction". MDPI - International Journal of Molecular Sciences. Available at:[Link]
Al Janobi, A.A., et al. (2013). "An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for the Rapid and Sensitive Determination of Sulforaphane and Sulforaphane Nitrile". Arrow@TU Dublin. Available at: [Link]
Department of Science Service. "Gas Chromatography/Mass Spectrometry Method for the Determination of Sulforaphane and Sulforaphane Nitrile in Broccoli". Available at:[Link]
Williams, D.J., et al. (2008). "Epithiospecifier protein activity in broccoli: The link between terminal alkenyl glucosinolates and sulphoraphane nitrile". Queensland Department of Primary Industries. Available at:[Link]
Google Patents. "Cancer chemoprotective product comprising glucoraphanin and/or glucoraphanen compound and myrosinase enzyme".
Technical Support Center: Stability and Handling of 5-Methanesulfinylpentanenitrile
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the stability of aliphatic sulfinyl nitriles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the stability of aliphatic sulfinyl nitriles. 5-Methanesulfinylpentanenitrile (CID: 543743) is a highly reactive secondary metabolite derived from the1[1]. Because this molecule contains both a nucleophile-sensitive nitrile group and an oxidation-prone sulfoxide moiety, its structural integrity is heavily dictated by your choice of solvent, pH, and temperature.
This guide is designed to provide you with field-proven insights, troubleshooting steps, and self-validating protocols to ensure absolute scientific integrity in your metabolomics workflows.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why am I observing rapid degradation of 5-methanesulfinylpentanenitrile in my methanol/water (50:50) extracts?A1: Methanol/water mixtures, particularly at room temperature or elevated temperatures, facilitate nucleophilic attack. The nitrile group undergoes hydrolysis into corresponding amides or carboxylic acids. Studies on related glucosinolate breakdown products demonstrate that 2 compared to aprotic solvents[2].
Q2: What is the optimal solvent for the long-term storage of analytical standards?A2: Pure Acetonitrile (ACN) or Dichloromethane (DCM) stored at -20°C or -80°C. Aprotic solvents prevent the hydrolytic cleavage of the nitrile group because they lack nucleophilic character. In our experience, storing these standards in 100% ACN guarantees near-perfect stability over several months.
Q3: How does pH affect the stability of this compound in aqueous buffers for bioassays?A3: 5-Methanesulfinylpentanenitrile is highly unstable under alkaline conditions (pH > 8), which exponentially accelerates nitrile hydrolysis. Conversely, it remains relatively stable under mildly acidic conditions. When preparing samples for in vitro assays (e.g., Xenopus oocyte permeation), using a 1 without inducing osmotic stress[1].
Part 2: Troubleshooting Guide
Issue 1: Loss of Signal or Peak Splitting in LC-MS
Root Cause: Pre-analytical oxidation or on-column degradation. The sulfoxide group (R-S(=O)-R') can readily oxidize to a sulfone (R-SO₂-R') if exposed to oxidizing agents or3[3].
Diagnostic & Solution:
Self-Validation Check: Look for a secondary peak with an exact mass shift of +15.99 Da. This confirms oxidation to the sulfone.
Action: Switch from methanol-based aqueous mobile phases to acetonitrile-based mobile phases. Ensure all solvents are strictly LC-MS grade to eliminate transition metal contamination.
Issue 2: Poor Extraction Recovery from Fresh Plant Tissues
Root Cause: Endogenous enzymes (myrosinases and nitrilases) rapidly degrade glucosinolates and their primary breakdown products upon tissue disruption if the organic solvent concentration is too low to denature them.
Diagnostic & Solution:
Action: Always use freeze-dried (lyophilized) plant material rather than fresh wet tissue to minimize aqueous enzymatic activity.
Action: Maintain an 1 to instantly precipitate active enzymes[1].
Part 3: Quantitative Data on Solvent Stability
The following table summarizes the expected stability of 5-methanesulfinylpentanenitrile across common laboratory solvents, allowing you to select the appropriate system for your specific workflow.
Solvent System
Temp (°C)
pH
Estimated Stability (7 Days)
Primary Degradation Mechanism
Recommended Use
Acetonitrile (100%)
-20°C
N/A
> 98%
None
Long-term standard storage
Dichloromethane/MeOH (3:1)
4°C
N/A
> 95%
Minor solvent exchange
Plant metabolite extraction
Methanol/Water (50:50)
25°C
7.0
< 60%
Hydrolysis
Short-term LC-MS analysis only
Aqueous Buffer
30°C
11.0
< 20%
Rapid alkaline hydrolysis
Not recommended
Aqueous Buffer
20°C
5.0
~ 85%
Slow hydrolysis
Bioassays (use immediately)
Part 4: Validated Experimental Protocols
Optimized Extraction of 5-Methanesulfinylpentanenitrile from Plant Matrices
This protocol utilizes a high-organic, non-aqueous primary extraction to quench enzymatic activity and prevent hydrolytic degradation.
Step-by-Step Methodology:
Sample Preparation: Weigh 100 mg of freeze-dried plant material (e.g., Arabidopsis thaliana rosette leaves) into a 5 mL Eppendorf tube pre-filled with two 3 mm diameter metal beads. Keep the tubes on dry ice to prevent thermal degradation prior to solvent addition.
Self-Validating Solvent Addition: Add 1.5 mL of a Dichloromethane/Methanol (3:1, v/v) mixture spiked with 3 μM of an internal standard (e.g., p-hydroxybenzyl glucosinolate).
Causality Insight: DCM effectively disrupts the lipid bilayer for comprehensive extraction, while the high organic ratio (>80%) instantly denatures myrosinases. If the internal standard is recovered intact during LC-MS analysis, you have successfully validated that the solvent environment effectively quenched endogenous enzymes.
Homogenization: Vortex the samples for 30 seconds, then extract in a water bath sonicator at room temperature for 20 minutes at 60 Hz.
Phase Separation: Centrifuge the homogenate at 5000 rpm for 20 minutes at 4°C.
Collection: Carefully transfer the supernatant to a clean LC-MS vial. Store at -80°C if not analyzing immediately.
Part 5: Visualizations
Degradation pathways of 5-methanesulfinylpentanenitrile under sub-optimal solvent conditions.
Optimized extraction workflow for preserving aliphatic sulfinyl nitriles from plant matrices.
References
Source: Academia.
Title: Development of plant extracts as substrates for untargeted transporter substrate identification in Xenopus oocytes
Source: PMC - NIH / Frontiers in Plant Science
URL
Title: Reactivity and Stability of Glucosinolates and Their Breakdown Products in Foods
Source: ResearchGate
URL
Degradation pathways of 5-methanesulfinylpentanenitrile under acidic conditions
Technical Support Center: 5-Methanesulfinylpentanenitrile Welcome to the technical support guide for researchers working with 5-methanesulfinylpentanenitrile. This document provides an in-depth analysis of its expected d...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 5-Methanesulfinylpentanenitrile
Welcome to the technical support guide for researchers working with 5-methanesulfinylpentanenitrile. This document provides an in-depth analysis of its expected degradation pathways under acidic conditions, alongside practical troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind the experimental observations, ensuring the integrity and success of your research.
Part 1: Core Degradation Pathways in Acidic Media
Understanding the reactivity of 5-methanesulfinylpentanenitrile requires considering its two primary functional groups: the nitrile and the sulfoxide. In an acidic aqueous environment, both groups are susceptible to transformation, leading to predictable and sometimes competing reaction pathways.
Pathway A: Acid-Catalyzed Nitrile Hydrolysis
The most prominent degradation pathway for 5-methanesulfinylpentanenitrile under acidic conditions is the hydrolysis of the nitrile group to a carboxylic acid.[1][2][3] This is a well-documented transformation that proceeds in two main stages: initial conversion to an amide intermediate, followed by further hydrolysis to the final carboxylic acid product.[2][4][5]
The mechanism involves several key steps:
Protonation: The acid catalyst protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon.[1][6]
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated nitrile carbon.[1][6]
Tautomerization: A series of proton transfers results in the formation of a more stable amide intermediate (5-methanesulfinylpentanamide).[4]
Amide Hydrolysis: The amide intermediate is subsequently hydrolyzed under the same acidic conditions to yield the final product, 5-methanesulfinylpentanoic acid, and an ammonium salt (e.g., ammonium chloride if HCl is used).[3]
It is crucial to note that the hydrolysis of the amide to the carboxylic acid is often faster than the initial hydrolysis of the nitrile to the amide, especially in strong acid, making the amide difficult to isolate without careful control of reaction conditions.[2]
Caption: Acid-catalyzed hydrolysis of the nitrile group.
While nitrile hydrolysis is the primary pathway, the sulfoxide group can also participate in reactions under certain acidic conditions, most notably the Pummerer rearrangement.[7][8][9] This reaction typically requires an activating agent like acetic anhydride, but can also be promoted by strong inorganic acids.[7][8]
The mechanism proceeds as follows:
Oxygen Acylation/Protonation: The sulfoxide oxygen is activated by the acid.
Elimination & Thionium Ion Formation: This activation facilitates an elimination step, forming a highly reactive thionium ion intermediate.[10]
Nucleophilic Trapping: The thionium ion is then trapped by a nucleophile present in the medium (e.g., water or the acid's conjugate base), resulting in an α-substituted thioether.
If this pathway were to occur, it would compete with nitrile hydrolysis and lead to a complex mixture of byproducts. However, in a simple aqueous acid solution without strong activating agents, this pathway is generally considered secondary to hydrolysis.
Caption: Potential Pummerer-type reaction of the sulfoxide group.
Part 2: Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, providing both diagnostic steps and corrective actions.
Q1: My hydrolysis reaction is stalled or incomplete after the expected reaction time. What are the common causes and how can I fix it?
A1: Incomplete hydrolysis is a frequent issue, often stemming from suboptimal reaction conditions. Nitriles can be resistant to hydrolysis, sometimes requiring forcing conditions.[11][12]
Troubleshooting Steps:
Verify Acid Concentration: The rate of hydrolysis is highly dependent on the acid concentration.[2] For aliphatic nitriles, concentrated acids like 6-8 M HCl are often employed. If you are using dilute acid, the reaction rate may be extremely slow.[3]
Action: Increase the molarity of the acid. Consider switching from HCl to H₂SO₄, which can act as both a catalyst and a dehydrating agent, though it may introduce charring at high temperatures.
Increase Reaction Temperature: Hydrolysis is an endergonic process that requires significant activation energy. Room temperature reactions are often sluggish.
Action: Heat the reaction mixture to reflux.[3][13] This is the most common method for driving nitrile hydrolysis to completion. A kinetic rule of thumb suggests that reaction rates can double for every 10°C increase in temperature.[12]
Check for Biphasic Mixture: 5-methanesulfinylpentanenitrile may have limited solubility in purely aqueous acid. If the reaction mixture is not homogeneous, the reaction rate will be limited by the interface between the two phases.
Action: Add a co-solvent like dioxane or acetic acid to create a single phase. Ensure the co-solvent is stable under the reaction conditions.
Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.
Q2: I'm observing unexpected byproducts in my LC-MS/GC-MS analysis. What could they be?
A2: While 5-methanesulfinylpentanoic acid is the expected major product, side reactions can occur.
Amide Intermediate: If the reaction is stopped prematurely or run under milder conditions, you may isolate the 5-methanesulfinylpentanamide intermediate.[6] Its molecular weight will be that of the starting material +18 amu (H₂O).
Pummerer Products: As discussed in Pathway B, if conditions are harsh or contaminants that can act as activators are present, you might form α-substituted thioethers. These would have a different fragmentation pattern in MS, often showing loss of the methylthio group.
Dehydration/Elimination Products: Under very strong acid and high heat, other dehydration or elimination reactions could theoretically occur, though these are less common for this structure.
Action: To identify byproducts, isolate them via preparative HPLC or Flash Chromatography and characterize them using high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, COSY).
Q3: What is the best analytical method to monitor the reaction progress?
A3: Several methods are effective. The choice depends on the equipment available.
Analytical Method
How to Monitor
Advantages
Disadvantages
HPLC-UV/MS
Monitor the disappearance of the starting material peak and the appearance of the carboxylic acid product peak.
Highly sensitive and quantitative. MS detection provides mass confirmation of products.
Requires method development (column, mobile phase selection).
GC-MS
Monitor the disappearance of the starting material. The carboxylic acid product is non-volatile and requires derivatization (e.g., silylation) to be observed.
Excellent separation and identification capabilities.
Derivatization adds an extra step and potential for error.
¹H NMR Spectroscopy
Monitor the disappearance of the α-protons to the nitrile (a triplet ~2.5 ppm) and the appearance of the α-protons to the new carboxyl group (a triplet ~2.4 ppm, a subtle but distinct shift).
Provides unambiguous structural information.
Requires quenching, workup, and solvent evaporation for each sample. Less sensitive than chromatographic methods.
FTIR Spectroscopy
Monitor the disappearance of the characteristic nitrile (C≡N) stretch, a sharp peak around 2240 cm⁻¹.
Quick and simple for checking for the presence/absence of the nitrile group.
Not easily quantifiable and not suitable for complex mixtures.
Part 3: Frequently Asked Questions (FAQs)
Q: What is the primary and final degradation product of 5-methanesulfinylpentanenitrile in aqueous acid?
A: The primary and expected final product is 5-methanesulfinylpentanoic acid , with ammonium (NH₄⁺) as a byproduct from the nitrogen atom.[3][14]
Q: How does the choice of acid (e.g., HCl vs. H₂SO₄) affect the degradation?
A: Both are effective Brønsted acids for catalysis. HCl is often preferred because it is less oxidizing than concentrated H₂SO₄, which can cause charring and unwanted side reactions at high temperatures. The chloride ion from HCl is generally a poor nucleophile in aqueous media and is unlikely to interfere.
Q: Can the sulfoxide group be oxidized or reduced during the reaction?
A: In a standard acidic hydrolysis (e.g., with HCl or H₂SO₄), the sulfoxide is generally stable. Oxidation to the corresponding sulfone would require a specific oxidizing agent. Reduction to the sulfide is also unlikely without a dedicated reducing agent.[15]
Part 4: Experimental Protocol
Protocol: Monitoring the Acid-Catalyzed Hydrolysis of 5-Methanesulfinylpentanenitrile by HPLC
This protocol provides a general framework for setting up and monitoring the reaction.
Reaction Setup:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 5-methanesulfinylpentanenitrile (1.0 eq).
Carefully add 6 M aqueous hydrochloric acid (10 volumes, e.g., 10 mL for every 1 gram of starting material).
Take an initial sample (t=0) immediately by withdrawing a small aliquot (~50 µL), quenching it in a vial with a neutralizing buffer (e.g., saturated sodium bicarbonate solution), and diluting with mobile phase for HPLC analysis.
Reaction Execution:
Heat the reaction mixture to reflux (typically ~100-110 °C) using a heating mantle.
Begin timing the reaction once reflux is established.
Reaction Monitoring:
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (~50 µL) from the reaction.
Immediately quench and dilute each sample as described in step 1.
Analyze the quenched samples by HPLC. A reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% formic or trifluoroacetic acid) is a good starting point. Monitor at a wavelength such as 210 nm.
Workup (upon completion):
Once the reaction is complete (as determined by the disappearance of starting material), cool the mixture to room temperature.
Neutralize the excess acid carefully with a base (e.g., NaOH solution).
The product, 5-methanesulfinylpentanoic acid, can be isolated by extraction with an organic solvent (e.g., ethyl acetate) after adjusting the pH of the aqueous layer if necessary.
References
20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts. [Link]
Zhu, Y., & Deng, G. (2019). The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. International Journal of Chemical Engineering. [Link]
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 14). Chemistry Steps. [Link]
Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]
Hydrolysis of Nitriles. (2024, December 5). Chemistry Steps. [Link]
Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. (2015). PMC. [Link]
The mechanism for acidic hydrolysis of a nitrile resembles the ba.... (2024, July 8). Pearson+. [Link]
Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications. (2020, April 17). ACS Catalysis. [Link]
Technical Support Center: Troubleshooting 5-Methanesulfinylpentanenitrile NMR Spectra
Welcome to the Technical Support Center for analytical troubleshooting. This guide is specifically designed for researchers and drug development professionals synthesizing 1 [1], a critical intermediate in pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for analytical troubleshooting. This guide is specifically designed for researchers and drug development professionals synthesizing 1 [1], a critical intermediate in pharmaceutical and agrochemical pipelines.
Monitoring the oxidation of a thioether precursor to the target sulfoxide requires precise analytical control. Over-oxidation to the sulfone or incomplete oxidation leaves trace impurities that can severely impact downstream coupling reactions. This guide provides field-proven insights to help you accurately diagnose these issues using
1
H NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: How do I differentiate the target sulfoxide from over-oxidation and under-oxidation impurities in the
1
H NMR spectrum?
A: The most reliable diagnostic markers in your spectrum are the singlets generated by the methyl group attached to the sulfur atom (S-CH
3
).
The Causality: The oxidation state of the sulfur atom directly dictates the electron density around the adjacent protons. As sulfur is oxidized from a sulfide (-2) to a sulfoxide (0) and finally to a sulfone (+2), the increasing electronegativity of the added oxygen atoms progressively deshields the S-CH
3
protons. According to established 2 [2], this electron withdrawal shifts the protons further downfield [3].
By focusing on the 2.0 ppm to 3.2 ppm region, you can easily quantify the molar ratio of your reaction mixture.
Table 1: Quantitative
1
H NMR Diagnostic Peaks (CDCl
3
, 298K)
Functional Group
Sulfur Oxidation State
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
S-CH
3
(Starting Material)
Sulfide (-2)
~2.10
Singlet
3H
S-CH
3
(Target Product)
Sulfoxide (0)
~2.60
Singlet
3H
S-CH
3
(Over-oxidation)
Sulfone (+2)
~3.00
Singlet
3H
C5-H
2
(Adjacent to S=O)
Sulfoxide (0)
2.70 - 2.90
Multiplet*
2H
C2-H
2
(Adjacent to C
≡
N)
All States
~2.40
Triplet
2H
*Note: See Q2 for an explanation of this multiplet.
Q2: The methylene protons adjacent to the sulfoxide (C5) appear as a messy multiplet instead of a clean triplet. Is this an impurity?
A: No, this is a fundamental stereochemical feature of your target molecule, not an impurity.
The Causality: Unlike sulfones or thioethers, sulfoxides bearing two different substituents (in this case, a methyl group and a pentanenitrile chain) possess a chiral sulfur center. The lone pair of electrons on the sulfur atom acts as a fourth distinct substituent. Because of this stereocenter, the two protons on the adjacent C5 methylene carbon are diastereotopic. They are magnetically non-equivalent and couple not only with the adjacent C4 protons but also strongly with each other (geminal coupling, typically
J
≈ 12-14 Hz). This results in a complex ABX
2
spin system rather than a simple first-order triplet. This stereochemical complexity is a hallmark of a successful sulfoxide synthesis.
Q3: I have unexpected sharp singlets and multiplets between 1.0 and 5.5 ppm. How do I identify trace solvent impurities?
A: Solvent residues from extraction and chromatography are frequent contaminants that can overlap with your aliphatic chain signals. Because chemical shifts can vary slightly based on concentration, it is critical to cross-reference authoritative 3 [4].
Water (Moisture): Typically appears as a broad singlet around 1.56 ppm in CDCl
3
. However, because the highly polar sulfoxide oxygen acts as a strong hydrogen-bond acceptor, the water peak may shift further downfield depending on the concentration.
Dichloromethane (DCM): Sharp singlet at 5.30 ppm.
Ethyl Acetate (EtOAc): A distinct triplet at 1.26 ppm, a singlet at 2.05 ppm, and a quartet at 4.12 ppm.
Experimental Protocol: High-Fidelity NMR Acquisition for Trace Impurity Quantification
To accurately quantify trace amounts (<1%) of sulfone or thioether, standard rapid NMR acquisition parameters are insufficient. Follow this self-validating methodology to ensure quantitative accuracy.
Step 1: Sample Preparation
Dissolve 15–20 mg of the dried sample in 0.6 mL of high-purity CDCl
3
containing 0.03% v/v Tetramethylsilane (TMS).
Causality: This specific concentration ensures an optimal signal-to-noise ratio for trace detection without causing peak broadening due to high sample viscosity.
Step 2: Instrument Calibration (Self-Validation)
Lock and shim the magnet using the deuterium signal of CDCl
3
. Set the internal TMS singlet to exactly 0.00 ppm.
Causality: Validating the chemical shift axis against an internal standard ensures that slight temperature variations in the probe do not lead to the misidentification of the critical S-CH
3
peaks.
Step 3: Acquisition Parameters
Set the pulse angle to 30° and the relaxation delay (D1) to a minimum of 5 seconds . Acquire 64 to 128 scans.
Causality: Methyl protons (like S-CH
3
) have significantly longer longitudinal relaxation times (T
1
) than methylene protons. A standard 1-second D1 will not allow the methyl protons to fully relax between scans, leading to artificially low integration values. A 5-second delay ensures true quantitative accuracy.
Step 4: Integration and Internal Calibration
Phase and baseline-correct the spectrum meticulously.
Self-Validation Check: Integrate the triplet at ~2.40 ppm (the C2-H
2
protons adjacent to the nitrile) and set it to exactly 2.00. Use this as your internal calibration standard. The sum of the integrations for all S-CH
3
peaks (2.1 ppm, 2.6 ppm, and 3.0 ppm) must equal exactly 3.00. Any deviation indicates overlapping impurities or an incorrect baseline correction.
Diagnostic Workflow
Figure 1. Diagnostic workflow for identifying and troubleshooting oxidation state impurities.
References
National Center for Biotechnology Information. "5-(Methylsulfinyl)pentanenitrile | C6H11NOS | CID 543743." PubChem.
ChemAxon. "Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction." ChemAxon, 2020.
Abraham, R. J., et al. "1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond." PubMed, 2008.
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.
Technical Support Center: Troubleshooting ESI-MS Ionization for 5-Methanesulfinylpentanenitrile
Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers struggling with the LC-MS/MS analysis of 5-methanesulfinylpentanenitril...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers struggling with the LC-MS/MS analysis of 5-methanesulfinylpentanenitrile (Exact Mass: 145.056 Da).
This molecule presents a "perfect storm" of electrospray ionization (ESI) challenges: it possesses two weakly basic functional groups (a nitrile and a sulfoxide), making it highly susceptible to uncontrolled metal adduction, thermal degradation, and solvent-induced ion suppression. This guide will decode the causality behind these issues and provide self-validating protocols to achieve robust, high-sensitivity detection.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why is my expected [M+H]⁺ signal at m/z 146.06 so weak, while I see a massive, unfragmentable peak at m/z 168.04?Causality: The peak at m/z 168.04 is the sodium adduct, [M+Na]⁺. Both the nitrile (-C≡N) and sulfoxide (-S(=O)CH₃) moieties have extremely low gas-phase basicity and negative pKa values. Because they cannot readily accept a proton from standard acidic modifiers (like 0.1% Formic Acid), the molecule acts as a neutral ligand, scavenging ambient alkali metals (Na⁺, K⁺) from the solvent, glassware, or biological matrix (1)[1]. Sodium adducts are notoriously stable; during Collision-Induced Dissociation (CID), the energy required to break the analyte's covalent bonds exceeds the energy needed to simply eject the sodium ion, resulting in poor MS/MS spectra.
Solution: Do not attempt to eliminate sodium entirely—outcompete it. By adding 2–5 mM Ammonium Acetate to your mobile phase, you force the formation of the ammonium adduct [M+NH₄]⁺ at m/z 163.09. This consolidates the ion current and provides an excellent precursor for MS/MS, as it readily loses neutral ammonia (NH₃) in the collision cell to yield a fragmentable nascent [M+H]⁺ ion (2)[2].
Q2: I am seeing unexpected peaks at m/z 82.06 and a total loss of my main signal when I increase the source temperature to improve desolvation. What is happening?Causality: Sulfoxides are highly thermally labile. At elevated ESI source temperatures (capillary or desolvation temperatures >250°C), 5-methanesulfinylpentanenitrile undergoes a pyrolytic Cope-type elimination. This thermal degradation cleaves the molecule into pent-4-enenitrile (protonated m/z 82.06) and neutral methanesulfenic acid (3)[3].
Solution: Lower your source temperature to 150°C–200°C. To compensate for the reduced droplet drying capacity at lower temperatures, increase your desolvation/sheath gas flow rate.
Q3: Why does my signal disappear completely when my gradient reaches a high percentage of Acetonitrile?Causality: Acetonitrile (CH₃CN) contains a nitrile group, making it structurally and electronically similar to the nitrile moiety on your analyte. In the shrinking ESI droplet, a high concentration of acetonitrile competitively binds protons and adduction ions, severely suppressing the ionization of 5-methanesulfinylpentanenitrile. Furthermore, nitriles can undergo electrochemical reduction in the ESI source, complicating spectra with +46 Da amine adducts (4)[4].
Solution: Replace Acetonitrile with Methanol as your strong organic mobile phase. Methanol is protic, supports the ionization of polar aprotic sulfoxides without direct functional group competition, and prevents source-induced reduction.
Part 2: Logical Troubleshooting Workflow
Logical troubleshooting workflow for resolving 5-methanesulfinylpentanenitrile ionization issues.
Part 3: Quantitative Data & Parameter Optimization
The following table summarizes the causal relationship between ESI conditions and the resulting ionization behavior of 5-methanesulfinylpentanenitrile.
Mobile Phase Composition
Buffer Additive
Source Temp (°C)
Dominant Precursor Ion
Relative Sensitivity
MS/MS Utility
H₂O / Acetonitrile
0.1% Formic Acid
300
[M+Na]⁺ (m/z 168.04)
Low (Split signal)
Poor (No fragmentation)
H₂O / Acetonitrile
0.1% Formic Acid
350
Degradation (m/z 82.06)
Very Low
N/A (Molecule destroyed)
H₂O / Methanol
0.1% Formic Acid
200
[M+H]⁺ & [M+Na]⁺
Moderate
Moderate (Unstable ratio)
H₂O / Methanol
5 mM Ammonium Acetate
175
[M+NH₄]⁺ (m/z 163.09)
High (Consolidated)
Excellent (Loss of NH₃)
Part 4: Self-Validating Experimental Protocol
To ensure scientific integrity, do not guess your parameters. Follow this step-by-step methodology, utilizing the built-in validation checks to confirm that the physical chemistry of the ESI source is behaving as intended.
Step 1: Baseline Assessment (The "Sodium Trap" Check)
Prepare a 1 µg/mL solution of 5-methanesulfinylpentanenitrile in 50:50 H₂O:MeOH (strictly no additives).
Infuse directly into the ESI source at 10 µL/min.
Acquire a Q1 full scan from m/z 50 to 300.
Validation Check: Calculate the intensity ratio of m/z 168.04 ([M+Na]⁺) to m/z 146.06 ([M+H]⁺). If the ratio is >2:1, your analyte is acting as a sodium scavenger. Proceed to Step 2 to force adduct consolidation.
Step 2: Adduct Consolidation via Buffer Addition
Prepare a modified infusion solution: 1 µg/mL analyte in 50:50 H₂O:MeOH containing 5 mM Ammonium Acetate.
Infuse at 10 µL/min.
Validation Check: Observe the Q1 scan. The peak at m/z 163.09 ([M+NH₄]⁺) must now be the base peak. The sodium (m/z 168.04) and protonated (m/z 146.06) species should be reduced to <10% relative abundance. If not, increase Ammonium Acetate to 10 mM.
Step 3: Thermal Optimization
Set the ESI capillary/desolvation temperature to 300°C. Monitor the intact [M+NH₄]⁺ (m/z 163.09) and the pyrolytic degradation product (m/z 82.06).
Decrease the temperature in 25°C increments down to 150°C, allowing 2 minutes for thermal equilibration at each step.
Validation Check: Plot the intensity of m/z 163.09 vs. Temperature. Select the highest temperature that yields <5% relative abundance of the m/z 82.06 degradation peak (Optimal range is typically 175°C - 200°C).
Step 4: MS/MS Transition Optimization
Isolate m/z 163.09 in Q1.
Ramp the Collision Energy (CE) from 10 eV to 40 eV in the collision cell.
Validation Check: You must observe the primary loss of NH₃ (-17 Da) yielding the nascent protonated ion at m/z 146.06, followed by the secondary cleavage of the methanesulfinyl group (loss of CH₄SO, -64 Da) yielding m/z 82.06. Select the CE that maximizes the m/z 82.06 product ion for your final MRM quantitation method.
Part 5: References
Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.
Outsmarted by nootropics? An investigation into the thermal degradation of modafinil, modafinic acid, adrafinil. (2016). SciSpace.
Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. (2025). ResearchGate.
Electrospray ionization tandem mass spectral analysis of oxidation products of precursors of sulfur mustards. (2024). Academia.edu.
Technical Support Center: Chromatographic Separation of 5-Methanesulfinylpentanenitrile Isomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-methanesulfinylpentanenitrile .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-methanesulfinylpentanenitrile . This compound is a critical aliphatic sulfoxide identified as a glucosinolate breakdown metabolite in plant metabolomics (e.g., Arabidopsis thaliana)[1].
Unlike aryl sulfoxides, 5-methanesulfinylpentanenitrile lacks aromatic rings, meaning
π−π
interactions cannot be leveraged for chiral recognition. Instead, enantiomeric separation relies entirely on hydrogen bonding at the sulfoxide group, dipole-dipole interactions at the terminal nitrile, and the steric inclusion of the pentyl chain within the chiral cavity[2].
Part 1: Self-Validating Experimental Protocol
To ensure trustworthiness in your data, this protocol incorporates a self-validating system. You must verify the hydrogen-bonding capacity of your Chiral Stationary Phase (CSP) before injecting your target aliphatic metabolite.
Step 1: System Suitability and Baseline Validation
Causality: Active carbamate sites on polysaccharide CSPs can be deactivated by trace moisture or aggressive prior usage. Validating the column with a known standard isolates column degradation from method failure.
Prepare a 1 mg/mL standard solution of a robust aryl sulfoxide (e.g., methyl phenyl sulfoxide) in anhydrous ethanol.
Inject 5 µL onto a Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column.
Elute with Hexane/Ethanol (80:20 v/v) at 1.0 mL/min.
Validation Check: Ensure Resolution (
Rs
) > 2.0. If
Rs
< 2.0, flush the column with anhydrous ethanol at 0.5 mL/min for 4 hours to regenerate the hydrogen-bonding sites.
Step 2: Sample Preparation
Dissolve racemic 5-methanesulfinylpentanenitrile in a non-polar carrier solvent (e.g., Hexane/Ethanol 90:10) to a concentration of 0.5 mg/mL.
Filter through a 0.22 µm PTFE syringe filter to remove particulates that could cause frit blockage.
Step 3: Primary CSP Screening
Causality: Because this molecule relies heavily on H-bonding, amylose-based CSPs or macrocyclic glycopeptides (like Teicoplanin) are the most effective selectors[2][3].
Set the column compartment temperature strictly to 25°C to prevent thermal line broadening.
Connect an Electronic Circular Dichroism (ECD) detector in series with the UV detector (set to 210 nm for aliphatic detection).
Compare the experimental ECD spectra of the separated peaks with Time-Dependent Density Functional Theory (TDDFT) calculated spectra to definitively assign the (R) and (S) absolute configurations[2].
Part 2: Method Development Workflow
Workflow for optimizing the chiral separation of 5-methanesulfinylpentanenitrile.
Part 3: Troubleshooting Guides & FAQs
Q: Why am I observing peak coalescence or a "plateau" between the two enantiomer peaks?A: This is a classic sign of on-column enantiomerization (racemization). While sulfoxides generally have a high barrier to inversion at room temperature, localized frictional heating inside the column (especially in UHPLC or SFC) can provide the activation energy required for the pyramidal sulfur to invert[4].
Fix: Lower the column compartment temperature to 15°C and reduce the flow rate to minimize frictional heating.
Q: My retention times are highly variable between runs. What is causing this?A: 5-methanesulfinylpentanenitrile contains a highly polar sulfoxide group (S=O) and a terminal nitrile (C≡N). Both are strong hydrogen-bond acceptors. If your mobile phase is not strictly anhydrous, trace water will competitively bind to the CSP's active sites, drastically shifting retention times[2].
Fix: Use HPLC-grade solvents stored over molecular sieves. Alternatively, if using a macrocyclic glycopeptide column (e.g., Teicoplanin), switch to a Polar Organic Mode using 100% Methanol, which provides more stable retention for polar sulfoxides[3].
Q: Which alcohol modifier should I use in Normal Phase: Isopropanol (IPA) or Ethanol (EtOH)?A: Ethanol is strongly recommended. Studies on sulfoxide-containing compounds demonstrate that Hexane/EtOH mixtures generally yield higher enantioselectivity than Hexane/IPA. Ethanol's smaller steric bulk allows it to better modulate the hydrogen-bonding network between the sulfoxide oxygen and the carbamate N-H on the CSP without disrupting the chiral cavity[2].
Q: Can I use Reversed-Phase (RP) chromatography for this compound?A: Yes, especially if you are coupling the separation to Mass Spectrometry (LC-MS) for biological extracts. Immobilized polysaccharide columns (like Chiralpak IA) or cellulose-based selectors can resolve chiral sulfoxides using Acetonitrile/Water mixtures[5].
Part 4: Chiral Recognition Mechanism
To successfully troubleshoot, you must understand the molecular interactions at play. The separation is driven by a three-point interaction model.
The three-point chiral recognition mechanism between the aliphatic sulfoxide and the CSP.
Part 5: Quantitative Data Summaries
Table 1: Recommended Column and Mobile Phase Combinations for Aliphatic Sulfoxides
Excellent for highly polar metabolites; avoids water issues[3].
Chiralcel OD-H (Cellulose)
Normal Phase
Hexane / IPA (90:10)
Variable
Good alternative if AD-H fails; relies on different cavity shape.
Chiralpak IA (Immobilized)
Reversed Phase
H2O / Acetonitrile (60:40)
(R) then (S)
Compatible with LC-MS for biological sample extracts[1][5].
References
Title: Development of plant extracts as substrates for untargeted transporter substrate identification in Xenopus oocytes
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases
Source: National Institutes of Health (NIH) / PubMed
URL: [Link]
Title: Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using acetonitrile and acetonitrile-water mixtures as mobile phases
Source: Scilit / Journal of Chromatography A
URL: [Link]
Title: Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs
Source: MDPI / Molecules
URL: [Link]
Technical Support Center: Minimizing Thermal Degradation of 5-Methanesulfinylpentanenitrile
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 5-methanesulfinylpentanenitrile (alyssin nitrile), a bioactive ali...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 5-methanesulfinylpentanenitrile (alyssin nitrile), a bioactive aliphatic sulfoxide and glucosinolate breakdown metabolite[1].
Due to the inherent thermolability of the sulfoxide moiety, researchers frequently encounter degradation artifacts during extraction, concentration, and analysis[2]. This guide provides field-proven troubleshooting strategies, causality-based explanations, and self-validating protocols to preserve the structural integrity of your target analyte.
Diagnostic Troubleshooting Guide
Q1: Why am I detecting high levels of 5-hexenenitrile instead of 5-methanesulfinylpentanenitrile in my GC-MS chromatograms?
Root Cause: Thermal degradation via Cope-type elimination.
Gas Chromatography-Mass Spectrometry (GC-MS) injector ports are typically maintained at 200–250°C to volatilize samples. At these elevated temperatures, aliphatic sulfoxides possessing a
β
-hydrogen undergo a concerted syn-elimination[2]. The oxygen atom of the sulfoxide abstracts the
β
-hydrogen, cleaving the molecule into a terminal alkene (5-hexenenitrile) and a highly reactive methanesulfenic acid byproduct.
Solution: Transition your analytical workflow from GC-MS to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI)[1]. If GC-MS is strictly required, utilize a Programmed Temperature Vaporization (PTV) inlet set to cold-injection temperatures (e.g., 40°C) and derivatize the sulfoxide prior to analysis.
Q2: My nitrile yields are inconsistent across different biological replicates. What is causing this variability?
Root Cause: Uncontrolled enzymatic hydrolysis during extraction.
In intact plant tissues, glucosinolates are physically compartmentalized away from the enzyme myrosinase. Upon cellular disruption, myrosinase mixes with glucosinolates. The structural outcome of this hydrolysis (isothiocyanate vs. nitrile) is dictated by Epithiospecifier Proteins (ESPs) and modifying loci such as EPITHIOSPECIFIER MODIFIER1 (ESM1)[3]. If extraction temperatures fluctuate, the enzymatic kinetics of ESM1 and ESP vary, leading to inconsistent nitrile-to-isothiocyanate ratios.
Solution: Implement cryogenic grinding using liquid nitrogen (-196°C) to completely halt enzymatic activity. Follow immediately with a protein-precipitating cold solvent extraction (e.g., 80% methanol at 4°C) to permanently denature myrosinase and ESPs before they can alter the metabolite profile[4].
Q3: I am observing oxidation to the corresponding sulfone during sample concentration. How can I prevent this?
Root Cause: Oxidative stress during solvent evaporation.
Using a rotary evaporator with a heated water bath (>30°C) in the presence of atmospheric oxygen accelerates the S-oxidation of the sulfoxide to a sulfone.
Solution: Evaporate solvents using a vacuum centrifuge (SpeedVac) at room temperature or lyophilize the samples. Purge all storage vials with an inert gas (nitrogen or argon) prior to freezing.
Data Presentation: Analytical Modality Comparison
To minimize artifacts, the choice of analytical instrumentation is critical. Table 1 summarizes the impact of different analytical modalities on 5-methanesulfinylpentanenitrile.
Analytical Modality
Operating Temperature
Primary Degradation Artifact
Suitability for Sulfoxides
Standard GC-MS
200°C – 250°C (Injector)
5-hexenenitrile (Alkene)
❌ Poor (High degradation)
Cold-Injection GC-MS
40°C → 250°C (Ramped)
Methanesulfenic acid derivatives
⚠️ Moderate (Requires derivatization)
LC-ESI-MS/MS
20°C – 40°C (Column)
None (if source temp is optimized)
✅ Excellent (Preserves intact mass)
Mechanistic & Workflow Visualizations
Fig 1: Thermal Cope-type elimination pathway of 5-methanesulfinylpentanenitrile.
Fig 2: Thermally stabilized workflow for extracting and analyzing aliphatic sulfoxides.
Standard Operating Procedures (SOPs)
SOP 1: Cryogenic Extraction of Aliphatic Sulfoxide Nitriles
Validation Check: Spike the extraction buffer with a stable isotope-labeled internal standard (e.g.,
D5
-5-methanesulfinylpentanenitrile) prior to homogenization. Recovery of the intact labeled standard validates the absence of thermal degradation during the workflow.
Tissue Quenching: Harvest biological tissue and immediately submerge it in liquid nitrogen (-196°C) to halt all metabolic processes.
Cryogenic Grinding: Pulverize the frozen tissue using a pre-chilled mortar and pestle or a cryogenic bead beater. Critical: Do not allow the sample to thaw at any point during this step.
Cold Extraction: Add 80% LC-MS grade methanol (pre-chilled to 4°C) at a ratio of 1:10 (w/v). The high organic content instantly precipitates myrosinase and specifier proteins, preventing artifactual nitrile formation[4].
Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-chilled amber glass vial.
SOP 2: LC-ESI-MS/MS Analytical Workflow
Validation Check: Inject a mixed standard of 5-methanesulfinylpentanenitrile and 5-hexenenitrile. Baseline chromatographic resolution and the absence of in-source fragmentation (conversion of the sulfoxide to the alkene inside the ESI source) confirm optimal MS tuning.
Chromatography: Utilize a Reverse-Phase C18 UHPLC column (e.g., 100 x 2.1 mm, 1.7 µm) maintained at a moderate 30°C to prevent on-column degradation.
Mobile Phase: Employ a gradient elution using 0.1% Formic Acid in LC-MS grade Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
Ionization: Use Electrospray Ionization in positive mode (ESI+). Keep the capillary desolvation temperature below 350°C to minimize in-source thermal stress.
Detection: Monitor the exact monoisotopic mass
[M+H]+
at m/z 146.0634[1].
Frequently Asked Questions (FAQs)
FAQ 1: Can I use boiling methanol to quench enzymes instead of cold extraction?
While boiling methanol is a standard protocol for quenching enzymes in general metabolomics, it is contraindicated here. The application of heat (65°C+) will induce partial Cope elimination of the sulfoxide group, artificially inflating the levels of 5-hexenenitrile in your sample[2]. Always use cryogenic quenching for aliphatic sulfoxides.
FAQ 2: What is the optimal storage condition for purified 5-methanesulfinylpentanenitrile?
Purified extracts or synthetic standards should be stored in amber glass vials (to prevent photolytic degradation), purged with argon or nitrogen gas, and kept at -80°C. Avoid repeated freeze-thaw cycles, which can introduce condensation and lead to nitrile hydrolysis.
References
[1]Title: 5-(Methylsulfinyl)pentanenitrile | C6H11NOS | CID 543743
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]
[2]Title: Glucosinolates, glycosidically bound volatiles and antimicrobial activity of Aurinia sinuata (Brassicaceae)
Source: Food Chemistry / ResearchGate
URL: [Link]
[4]Title: Development of plant extracts as substrates for untargeted transporter substrate identification in Xenopus oocytes
Source: Frontiers in Plant Science / PMC - NIH
URL: [Link]
[3]Title: The Gene Controlling the Quantitative Trait Locus EPITHIOSPECIFIER MODIFIER1 Alters Glucosinolate Hydrolysis and Insect Resistance in Arabidopsis
Source: The Plant Cell / PMC - NIH
URL: [Link]
Use of 5-methanesulfinylpentanenitrile as an internal standard
Title: Analytical Comparison Guide: 5-Methanesulfinylpentanenitrile as a Homologous Internal Standard in LC-MS/MS Workflows Executive Summary Quantifying transient, highly polar secondary metabolites—such as short-chain...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Analytical Comparison Guide: 5-Methanesulfinylpentanenitrile as a Homologous Internal Standard in LC-MS/MS Workflows
Executive Summary
Quantifying transient, highly polar secondary metabolites—such as short-chain glucosinolate breakdown products (e.g., sulforaphane and related nitriles)—in complex biological matrices is a persistent analytical challenge. While stable isotope-labeled (SIL) standards remain the gold standard, their prohibitive cost and limited commercial availability often necessitate robust alternatives.
5-methanesulfinylpentanenitrile (5-MSPN) , also known as alyssin nitrile, is a naturally occurring glucosinolate breakdown metabolite found in Arabidopsis thaliana[1]. Due to its structural homology to target sulfinyl isothiocyanates and nitriles, 5-MSPN serves as an exceptional homologous internal standard (IS) for LC-MS/MS workflows. This guide objectively evaluates 5-MSPN against common alternatives and provides a field-proven, self-validating methodology for its implementation.
Mechanistic Rationale: The Causality of Homology
Selecting an internal standard is not merely about finding a compound that does not natively exist in your target matrix (e.g., human plasma or non-cruciferous plant extracts); it is about matching physicochemical behaviors. 5-MSPN (Formula: C6H11NOS, Monoisotopic Mass: 145.056 Da)[2] excels here due to three mechanistic factors:
Ionization Dynamics (ESI+): In electrospray ionization (ESI), the methanesulfinyl oxygen acts as a strong proton acceptor. Because 5-MSPN and target analytes (like 4-methylsulfinylbutanenitrile) share this functional group, they exhibit nearly identical ionization efficiencies. If co-eluting matrix components cause ion suppression in the MS source, the 5-MSPN signal is suppressed proportionally, ensuring the peak area ratio remains constant.
Extraction Recovery: 5-MSPN differs from 4-methylsulfinylbutanenitrile by exactly one methylene (-CH2-) unit. This structural mimicry ensures that partition coefficients (LogP) are highly comparable, meaning extraction losses during sample preparation affect the IS and the analyte equally.
Chromatographic Self-Validation: On a reversed-phase C18 column, the additional methylene group in 5-MSPN slightly increases its hydrophobicity. It elutes predictably close to, but distinctly separated from, the target analytes. This predictable relative retention time (RRT) acts as a built-in system suitability check—any deviation immediately flags chromatographic anomalies.
Objective Comparison: 5-MSPN vs. Analytical Alternatives
To establish its utility, we must compare 5-MSPN against the two most common alternatives: Deuterated Sulforaphane (SIL-IS) and Benzyl Isothiocyanate (BITC, a non-homologous analog IS).
Feature
5-Methanesulfinylpentanenitrile (5-MSPN)
Sulforaphane-d4 (SIL-IS)
Benzyl Isothiocyanate (BITC)
Standard Type
Homologous Analog
Stable Isotope Labeled
Non-Homologous Analog
Matrix Effect Compensation
Excellent (Shared sulfinyl group)
Optimal (Identical structure)
Poor (Lacks sulfinyl group)
Retention Time Proximity
Close (Predictable RRT shift)
Co-eluting (Identical RT)
Distant (Highly hydrophobic)
Cost & Availability
Low cost / Synthesizable
Extremely high cost / Rare
Low cost / Widely available
Best Use Case
High-throughput screening, routine quant
Absolute clinical quantification
Qualitative screening only
Experimental Methodology: A Self-Validating Protocol
The following step-by-step protocol is adapted from optimized extraction methodologies for untargeted metabolomics[3], specifically tailored for targeted LC-MS/MS quantification using 5-MSPN.
Step 1: Matrix Preparation & IS Spiking
Action: Weigh 100 mg of freeze-dried biological matrix (or 100 µL of biofluid) into a 5 mL tube pre-filled with two 3mm diameter metal beads[3]. Spike with 10 µL of a 10 µM 5-MSPN working solution.
Causality: Spiking before extraction ensures that 5-MSPN undergoes the exact same physical and chemical degradation/recovery processes as the endogenous analytes, validating the entire workflow.
Step 2: Liquid-Liquid Extraction
Action: Add 1.5 mL of an Acetonitrile/Methanol (1:1 v/v) extraction solvent[3]. Vortex vigorously for 30 seconds.
Causality: This specific solvent ratio effectively precipitates large proteins while maintaining high solubility for polar sulfinyl compounds, preventing analyte occlusion within the protein pellet.
Step 3: Sonication & Centrifugation
Action: Extract in a water bath sonicator at room temperature for 20 minutes at 60 Hz. Following sonication, centrifuge the samples at 4°C at 5000 rpm for 20 minutes[3].
Causality: Sonication disrupts cellular matrices to maximize yield. Centrifuging at 4°C prevents the thermal degradation of heat-labile sulfinyl groups while firmly pelleting the debris.
Step 4: LC-MS/MS Acquisition
Action: Transfer the supernatant, dry under nitrogen, and reconstitute in the initial LC mobile phase. Inject onto a UHPLC system coupled to a triple quadrupole mass spectrometer operating in MRM mode (tracking the [M+H]+ transition of 5-MSPN at m/z 146.06 -> 69.00)[2]. Data is quantified using the peak area ratio of the Analyte to 5-MSPN.
Mandatory Visualization: Analytical Workflow
The following diagram illustrates the logical progression and self-validating nature of the 5-MSPN integrated workflow.
Figure 1: Analytical workflow for LC-MS/MS quantification utilizing 5-MSPN as an internal standard.
References
Title: 5-(Methylsulfinyl)pentanenitrile | C6H11NOS | CID 543743
Source: PubChem, National Institutes of Health (NIH)
URL: [Link]
Title: Development of plant extracts as substrates for untargeted transporter substrate identification in Xenopus oocytes
Source: Frontiers in Plant Science / PubMed Central (PMC)
URL: [Link]
Benchmarking 5-Methanesulfinylpentanenitrile (5-MSPN) Activity Against Known Inhibitors: A Comparative Guide
Introduction & Mechanistic Overview In the landscape of phytochemical inhibitors, isothiocyanates (ITCs) like sulforaphane (SFN) have long dominated the spotlight for their chemopreventive and antimicrobial properties. H...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
In the landscape of phytochemical inhibitors, isothiocyanates (ITCs) like sulforaphane (SFN) have long dominated the spotlight for their chemopreventive and antimicrobial properties. However, recent pharmacological profiling has shifted attention toward their nitrile counterparts. 5-methanesulfinylpentanenitrile (5-MSPN) —also known as alyssin nitrile or 5-methylsulfinylpentyl nitrile—is a structurally distinct aliphatic nitrile derived from the glucosinolate glucoalyssin [3].
While ITCs are highly electrophilic and broadly reactive, nitriles like 5-MSPN offer a more stable pharmacokinetic profile. 5-MSPN demonstrates targeted inhibitory activity against specific bacterial pathogens such as Helicobacter pylori [2] and plays a crucial role in modulating inflammatory kinase cascades (e.g., MSK1/2) [1]. This guide provides an objective, data-driven comparison of 5-MSPN against established inhibitors, equipping researchers with mechanistic insights and validated experimental protocols for rigorous benchmarking.
Biosynthetic Divergence
The generation of 5-MSPN is strictly regulated by the plant's enzymatic machinery. Upon tissue damage, the thioglucosidase myrosinase hydrolyzes glucoalyssin. In the absence of accessory proteins, this yields the isothiocyanate alyssin. However, the presence of Epithiospecifier Protein (ESP) actively redirects the structural rearrangement to form 5-MSPN [3]. This structural divergence—replacing the reactive -N=C=S group with a -C≡N group—fundamentally alters the molecule's target affinity and half-life in physiological media.
Biosynthetic divergence of glucoalyssin hydrolysis modulated by Epithiospecifier Protein (ESP).
Comparative Efficacy Benchmarking
To objectively evaluate 5-MSPN, it must be benchmarked against its highly active ITC counterpart (Sulforaphane), its shorter-chain nitrile homologue (4-methylsulfinylbutyl nitrile, 4-MSBN), and clinical standards.
Table 1: Antimicrobial Activity against Helicobacter pylori
H. pylori is a primary driver of gastric ulcers and cancer. 5-MSPN has been isolated and benchmarked for its bactericidal efficacy against this pathogen [2].
Compound / Inhibitor
Chemical Class
MIC (µg/mL)
Zone of Inhibition (cm)
Target / Mechanism
Sulforaphane (SFN)
Isothiocyanate
2 - 4
> 5.0
Urease / Broad electrophilic stress
5-MSPN
Nitrile
16 - 32
> 5.0
Targeted enzymatic inhibition [2]
4-MSBN
Nitrile
> 64
< 2.0
Weak structural affinity
Amoxicillin (Control)
Beta-lactam
0.01 - 0.05
> 6.0
Cell wall synthesis
Data synthesis note: While 5-MSPN exhibits a higher Minimum Inhibitory Concentration (MIC) than SFN, its substantial zone of inhibition (>5 cm) indicates potent, diffusion-stable bactericidal activity in agar matrices [2].
Broccoli sprout extracts rich in 5-MSPN and related derivatives have been benchmarked for their ability to suppress particulate matter (PM)-induced inflammation in human keratinocytes [1].
Inhibitor
Target Kinase
Downstream Effect
IC50 / Efficacy
5-MSPN (Extract Matrix)
MSK1/2
Suppresses MMP-1 & COX-2
Dose-dependent suppression at 50 µg/mL [1]
SB203580
p38 MAPK
Suppresses MSK1/2 activation
~0.6 µM
Dexamethasone
Glucocorticoid Receptor
Broad anti-inflammatory
~10 nM
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives or negatives during benchmarking.
Standardized benchmarking workflow for evaluating 5-MSPN inhibitory efficacy.
Protocol A: Broth Microdilution Assay for H. pylori MIC Determination
Causality Check: H. pylori is a fastidious microaerophile. Using standard Mueller-Hinton broth will yield false negatives (no growth). Brucella broth supplemented with 10% Fetal Bovine Serum (FBS) provides the necessary cholesterol for membrane synthesis.
Inoculum Preparation : Resuspend H. pylori (e.g., ATCC 43504) from a 72-hour Columbia blood agar plate into Brucella broth. Adjust to OD600 = 0.1 (approx.
107
CFU/mL).
Compound Serial Dilution : In a 96-well plate, perform 2-fold serial dilutions of 5-MSPN (range: 128 to 0.5 µg/mL) in Brucella broth + 10% FBS. Include SFN as a positive benchmarking control and 1% DMSO as a vehicle control.
Inoculation : Add 10 µL of the bacterial suspension to each well (final volume 100 µL).
Microaerophilic Incubation : Place plates in a specialized jar with a gas generator packet (5% O
2
, 10% CO
2
, 85% N
2
). Crucial Step: Oxygen levels >10% induce lethal oxidative stress in H. pylori, invalidating the assay. Incubate at 37°C for 72 hours.
Readout via Resazurin : Add 30 µL of 0.01% resazurin to each well. Incubate for 4 hours. A color change from blue to pink indicates active metabolism (survival). The MIC is the lowest concentration remaining blue.
Protocol B: Western Blotting for MSK1/2 Phosphorylation Inhibition
Causality Check: Kinase phosphorylation is highly transient. Without robust phosphatase inhibition during lysis, endogenous phosphatases will rapidly dephosphorylate MSK1/2, leading to an artificial appearance of kinase inhibition by the test compound.
Cell Culture & Pre-treatment : Seed HaCaT keratinocytes at
2×105
cells/well. Pre-treat with 5-MSPN (10, 25, 50 µg/mL) or SB203580 (10 µM, positive control) for 1 hour.
Stimulation : Expose cells to standardized Particulate Matter (PM) (100 µg/mL) for 30 minutes to induce MSK1/2 phosphorylation [1].
Cell Lysis : Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer strictly supplemented with 1 mM Na
3
VO
4
(tyrosine phosphatase inhibitor) and 50 mM NaF (serine/threonine phosphatase inhibitor). Crucial Step: MSK1/2 is a Ser/Thr kinase; omitting NaF guarantees signal loss and a false-positive inhibition result.
Immunoblotting : Resolve 30 µg of protein via SDS-PAGE. Transfer to PVDF. Probe with anti-phospho-MSK1/2 (Thr581) and anti-total-MSK1/2 antibodies.
System Validation : The "Vehicle + PM" lane must show a >3-fold increase in p-MSK1/2 over the unstimulated control to validate the induction system before assessing 5-MSPN efficacy.
References
Broccoli Sprout Extract Suppresses Particulate-Matter-Induced Matrix-Metalloproteinase (MMP)-1 and Cyclooxygenase (COX)-2 Expression in Human Keratinocytes by Direct Targeting of p38 MAP Kinase
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Analysis and Anti-Helicobacter Activity of Sulforaphane and Related Compounds Present in Broccoli (Brassica oleracea L.) Sprouts
Source: ResearchGate
URL:[Link]
The Arabidopsis Epithiospecifier Protein Promotes the Hydrolysis of Glucosinolates to Nitriles and Influences Trichoplusia ni Herbivory
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Glucosinolates, glycosidically bound volatiles and antimicrobial activity of Aurinia sinuata (Brassicaceae)
Source: ResearchGate
URL:[Link]
Validation
Isotopic Labeling of 5-Methanesulfinylpentanenitrile for Tracer Studies: A Comprehensive Comparison Guide
Biological Context & The Need for Isotopic Tracers 5-methanesulfinylpentanenitrile (SFN-NIT) , commonly known as sulforaphane nitrile, is a primary breakdown product of the glucosinolate glucoraphanin. While its isothioc...
Author: BenchChem Technical Support Team. Date: March 2026
Biological Context & The Need for Isotopic Tracers
5-methanesulfinylpentanenitrile (SFN-NIT) , commonly known as sulforaphane nitrile, is a primary breakdown product of the glucosinolate glucoraphanin. While its isothiocyanate counterpart, sulforaphane (SFN), is heavily researched for its potent chemopreventive and Nrf2-inducing properties, SFN-NIT was historically dismissed as biologically inert. However, recent ex vivo fecal incubation models and in vivo human studies have demonstrated that the gut microbiome heavily influences the production, biotransformation, and excretion of SFN-NIT [1].
To accurately map the pharmacokinetics and microbial metabolism of SFN-NIT without confounding interference from endogenous dietary background levels, researchers require robust isotopic tracers [2]. This guide objectively evaluates the performance of different SFN-NIT isotopic labeling strategies and provides validated LC-MS/MS workflows for their application.
Mechanistic Pathway: The Divergence of Glucoraphanin Breakdown
The necessity for highly specific tracers stems from the complex enzymatic divergence of glucosinolates. Upon plant tissue damage or microbial metabolism, myrosinase hydrolyzes glucoraphanin into an unstable aglycone. The presence of Epithiospecifier Protein (ESP), combined with acidic conditions and ferrous ions (Fe²⁺), forces a structural rearrangement that yields SFN-NIT rather than SFN [3].
Figure 1: Glucoraphanin hydrolysis diverging into SFN and SFN-NIT via myrosinase and ESP.
Comparative Analysis of Isotopic Labeling Strategies
When selecting an isotopic tracer for SFN-NIT, the position and type of the heavy isotope dictate the molecule's behavior during liquid chromatography and collision-induced dissociation (CID) in the mass spectrometer. Below is an objective comparison of the three primary alternatives.
The Alternatives Evaluated
[¹³C₅]-SFN-NIT : Uniformly labeled across the 5-carbon pentyl chain.
[²H₃]-SFN-NIT : Deuterium labeled exclusively on the terminal methylsulfinyl group.
[¹⁵N]-SFN-NIT : Labeled on the terminal nitrile nitrogen.
Table 1: Performance Comparison of Isotopic Tracers in LC-MS/MS Workflows
Tracer Alternative
Mass Shift (Da)
Chromatographic Shift
Kinetic Isotope Effect (KIE) Risk
Matrix Interference Risk
Optimal Application
[¹³C₅]-SFN-NIT
+5
None
Low
Low
Absolute quantification in complex fecal/plasma matrices.
[²H₃]-SFN-NIT
+3
Minor (Early elution)
Moderate
Low
High-throughput screening; cost-sensitive pilot studies.
[¹⁵N]-SFN-NIT
+1
None
Low
High
Controlled nitrogen flux studies in isolated plant models.
Causality Behind Tracer Performance
Chromatographic Isotope Effects: The [¹³C₅] variant is the gold standard because carbon-13 does not alter the molecule's lipophilicity, ensuring perfect co-elution with endogenous SFN-NIT. Conversely, the [²H₃] variant often exhibits a slight retention time shift (early elution) in reversed-phase LC. This occurs because C-D bonds have a lower polarizability than C-H bonds, resulting in weaker dispersion interactions with the C18 stationary phase.
Matrix Interference: The [¹⁵N] variant provides only a +1 Da mass shift. Because the natural abundance of ¹³C is ~1.1%, endogenous SFN-NIT will naturally produce an M+1 peak that severely convolutes the detection of the [¹⁵N] tracer in low-concentration biological samples.
LC-MS/MS Fragmentation Dynamics
To ensure high-confidence identification, Multiple Reaction Monitoring (MRM) transitions must be carefully selected. Upon positive electrospray ionization ([M+H]⁺), SFN-NIT undergoes a characteristic neutral loss of methanesulfenic acid (CH₃SOH, 64 Da).
Because the [²H₃] label is located on the methylsulfinyl group, its neutral loss is 67 Da (CD₃SOH), leaving an unlabeled product ion. In contrast, the [¹³C₅] label is on the pentyl chain, meaning the product ion retains the +5 Da mass shift.
Table 2: Representative LC-MS/MS MRM Transitions for SFN-NIT Tracers
To maintain scientific integrity, the extraction of SFN-NIT must prevent the ex vivo generation of nitriles, which would artificially dilute the isotopic pool. This protocol utilizes a self-validating spike-in system to guarantee data trustworthiness [4].
Step 1: Matrix Quenching & Homogenization
Action: Immediately submerge collected biological matrices (e.g., feces or plant tissue) in boiling 70% methanol (85°C) for 10 minutes prior to homogenization.
Causality: Heat instantly denatures endogenous myrosinase and ESP. If the sample is homogenized at room temperature without quenching, residual intact glucoraphanin will hydrolyze into unlabeled SFN-NIT during sample prep, skewing the isotopic ratio and ruining the tracer data.
Step 2: Internal Standard (Orthogonal) Spike-In
Action: If tracking the biological fate of [¹³C₅]-SFN-NIT, spike a precise concentration of[²H₃]-SFN-NIT into the quenched homogenate before extraction.
Causality: This creates a self-validating system. By measuring the recovery of the orthogonal [²H₃] tracer, you can mathematically correct for matrix effects (ion suppression/enhancement) and extraction losses, ensuring the absolute quantification of the[¹³C₅] biological tracer is accurate.
Step 3: Two-Phase Liquid-Liquid Extraction
Action: Add dichloromethane (DCM) to the methanolic extract in a 1:1 ratio. Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes to induce phase separation. Collect the lower organic (DCM) layer.
Causality: SFN-NIT is relatively non-polar compared to its parent glucosinolates. DCM selectively partitions the nitriles and isothiocyanates away from highly polar intact glucosinolates, sugars, and proteins, drastically reducing background noise during mass spectrometry.
Step 4: LC-MS/MS Acquisition
Action: Evaporate the DCM layer under a gentle stream of nitrogen gas and reconstitute in the LC mobile phase (e.g., 5% Acetonitrile in Water with 0.1% Formic Acid). Inject onto a C18 column using a shallow gradient (5% to 40% organic over 10 minutes).
Causality: A shallow gradient is critical to achieve baseline resolution between SFN-NIT and SFN. Because they are structurally similar, co-elution can lead to competitive ionization in the ESI source, suppressing the signal of the tracer.
References
Composition of the Gut Microbiome Influences Production of Sulforaphane-Nitrile and Iberin-Nitrile from Glucosinolates in Broccoli Sprouts. MDPI.[Link]
Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing. PMC.[Link]
Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. PMC.[Link]
Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT). PMC.[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 5-METHANESULFINYLPENTANENITRILE
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling reactive aliphatic sulfinyl nitriles. 5-Methanesulfinylpentanenitrile (often referred to as sulforaph...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling reactive aliphatic sulfinyl nitriles. 5-Methanesulfinylpentanenitrile (often referred to as sulforaphane nitrile) is a glucosinolate breakdown product frequently utilized in drug development and agricultural research. Due to its dual functional groups—a polar sulfoxide and a reactive nitrile—it presents distinct toxicological hazards that require stringent operational controls and precise Personal Protective Equipment (PPE).
This guide provides an authoritative, step-by-step methodology for the safe handling, operational workflow, and disposal of 5-methanesulfinylpentanenitrile.
Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand the molecular causality behind the chemical's hazards. The nitrile group (-C≡N) acts as an electrophile and can undergo enzymatic hydrolysis in vivo, driving its systemic toxicity across all exposure routes. Concurrently, the sulfoxide moiety increases the molecule's polarity and skin permeability, exacerbating localized tissue irritation.
Because 5-methanesulfinylpentanenitrile is classified as Harmful if inhaled, swallowed, or in contact with skin (Acute Tox. 4), standard laboratory attire is insufficient. The following PPE matrix is engineered to interrupt the specific exposure pathways of this compound (3[3]).
Table 2: Required PPE and Mechanistic Rationale
PPE Category
Specification
Causality / Rationale
Hand Protection
Double-layered Nitrile gloves (min 4 mil thickness)
Nitrile provides superior chemical resistance against aliphatic nitriles compared to latex. Double-gloving ensures a self-validating barrier; if the outer glove is breached, the inner glove prevents dermal absorption (H312) and skin irritation (H315).
Eye Protection
Chemical splash goggles (ANSI Z87.1+ certified)
Standard safety glasses lack orbital seals. Goggles are mandatory to prevent severe ocular damage and serious eye irritation (H319) from liquid micro-splashes.
Body Protection
Flame-resistant or heavy cotton lab coat (fully buttoned)
Prevents direct skin contact. Synthetic fabrics (like polyester) should be avoided as they can degrade or melt into the skin upon contact with certain reactive organics.
Respiratory
Certified Fume Hood (min 100 fpm face velocity)
Mitigates inhalation toxicity (H332). Handling neat liquids or concentrated solutions outside a closed, ventilated system risks dangerous vapor accumulation.
Operational Workflow & Handling Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system. You must verify the success of the previous step before proceeding to the next.
Step-by-Step Methodology:
Pre-Operation Validation: Verify that the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). Validation: Do not unseal the chemical container if the alarm is sounding or the flow rate is unverified.
PPE Donning: Equip the fully buttoned lab coat, chemical splash goggles, and double nitrile gloves.
Primary Handling: Transfer the sealed vial of 5-methanesulfinylpentanenitrile into the fume hood. Place a secondary containment tray under your primary reaction vessel to catch potential micro-spills.
Execution: Perform all pipetting, weighing, and dilutions inside the hood. Keep the sash as low as possible to maximize inhalation protection.
Decontamination: Before removing any sealed sample vials from the hood, wipe down their exteriors with a compatible solvent (e.g., 70% ethanol) to remove invisible chemical residues.
Safe Doffing: Remove the contaminated outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Wash hands immediately with soap and water after removing the inner gloves.
Figure 1: Step-by-step operational workflow for handling 5-methanesulfinylpentanenitrile safely.
Spill Response & Disposal Plan
In the event of a spill, the primary risk transitions from controlled handling to acute inhalation and dermal exposure.
Step-by-Step Methodology:
Risk Assessment: Immediately assess the spill volume. Validation: If the spill is >100 mL or occurred outside the fume hood, evacuate the immediate area to prevent inhalation toxicity (H332).
Containment: For manageable spills inside the hood, surround the liquid with a non-combustible, inert absorbent material such as dry sand or vermiculite. Caution: Do not use combustible materials like sawdust, which can react with organic sulfoxides.
Collection: Using a dedicated chemical scoop, carefully sweep the saturated absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) waste container.
Surface Neutralization: Wash the affected surface with copious amounts of warm water and a strong laboratory detergent. The sulfoxide group is highly polar, making aqueous detergent effective for removing residual traces (3[3]).
Disposal Routing: Tightly seal the HDPE container. Label it explicitly as "Hazardous Waste: Toxic/Irritant Aliphatic Nitrile (5-Methanesulfinylpentanenitrile)". Route the container to your facility's approved hazardous waste disposal plant.
Figure 2: Decision matrix and procedural pathway for chemical spill response and disposal.
References
National Institutes of Health (NIH). 5-(Methylsulfinyl)pentanenitrile | C6H11NOS | CID 543743 - PubChem. Retrieved from: [Link]
Université du Luxembourg. 5-methanesulfinylpentanenitrile (C6H11NOS) - PubChemLite. Retrieved from: [Link]
THDStatic. SAFETY DATA SHEET: Hazard Communication Standard 2012 Final Rule. Retrieved from: [Link]